4-Bromo-2-fluorobenzylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFBWCBGIZCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396192 | |
| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112734-22-2 | |
| Record name | 4-Bromo-2-fluorobenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112734-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-BROMO-2-FLUOROBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-2-fluorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-2-fluorobenzylamine synthesis protocols
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzylamine
For researchers, scientists, and professionals in drug development, this compound is a crucial building block in the synthesis of various pharmaceutical compounds. This technical guide provides a detailed overview of the primary synthesis protocols for this compound, complete with experimental methodologies, quantitative data, and a visual representation of a key synthetic pathway.
Core Synthesis Routes
The synthesis of this compound is most commonly achieved through two principal routes: the reduction of 4-bromo-2-fluorobenzonitrile and the reductive amination of 4-bromo-2-fluorobenzaldehyde, often proceeding through an oxime intermediate. Both methods offer viable pathways to the desired product, with the choice of route often depending on the availability of starting materials and desired scale.
Route 1: Reduction of 4-Bromo-2-fluorobenzonitrile
This method involves the reduction of the nitrile group of 4-bromo-2-fluorobenzonitrile to a primary amine. A common and effective reducing agent for this transformation is a borane tetrahydrofuran complex.
Experimental Protocol
A general procedure for the synthesis of (4-bromo-2-fluorophenyl)methanamine from 4-bromo-2-fluorobenzonitrile is as follows[1]:
-
Dissolve 4-bromo-2-fluorobenzonitrile (5.00 mmol) in tetrahydrofuran (THF, 30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (15.0 mL) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 20 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for 16 hours.
-
Upon completion of the reaction, quench the reaction by the slow, dropwise addition of methanol (30 mL).
-
Concentrate the solution under reduced pressure to remove the solvents.
-
Partition the residue between 1 M aqueous sodium hydroxide (NaOH) and ethyl acetate (EtOAc).
-
Separate the organic layer and process it to obtain (4-bromo-2-fluorophenyl)methanamine as a yellow oil[1].
Quantitative Data
| Reagent/Parameter | Value | Reference |
| 4-Bromo-2-fluorobenzonitrile | 5.00 mmol | [1] |
| Tetrahydrofuran (THF) | 30 mL | [1] |
| Borane THF complex (1M) | 15.0 mL | [1] |
| Reaction Temperature | 0°C to Room Temp. | [1] |
| Reaction Time | 16 hours | [1] |
| Product Form | Yellow Oil | [1] |
Synthesis Workflow
Route 2: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde via Oxime Formation
This two-step process begins with the oximation of 4-bromo-2-fluorobenzaldehyde, followed by the hydrogenation of the resulting benzaldoxime to the target benzylamine. This method is noted for its potential for high yield and selectivity[2][3].
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-fluorobenzaldoxime
While a specific protocol for the 4-bromo-2-fluoro derivative is not detailed, a general procedure for a similar compound, 4-bromobenzaldehyde, can be adapted[2][3]:
-
Mix 4-bromo-2-fluorobenzaldehyde with water in a round-bottomed flask.
-
Heat the mixture to approximately 70°C until the aldehyde melts completely.
-
In a separate flask, dissolve hydroxylamine hydrochloride in water.
-
Slowly add a pre-cooled solution of sodium hydroxide to the hydroxylamine hydrochloride solution while stirring.
-
Add the resulting hydroxylamine solution to the aldehyde mixture.
-
Maintain the reaction mixture at 70°C with stirring for about 3 hours, monitoring for completion by a suitable method (e.g., GC analysis).
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration and dry it in a vacuum oven.
Step 2: Hydrogenation of 4-Bromo-2-fluorobenzaldoxime
The halogenated benzaldoxime is then hydrogenated under anhydrous conditions.
-
Conduct the hydrogenation of the 4-bromo-2-fluorobenzaldoxime in a reaction mixture comprising an organic solvent, such as absolute ethanol, and an acid, like hydrogen chloride[2].
-
Use a non-palladium noble metal or a base metal catalyst, with platinum-on-carbon (Pt/C) being a preferred option[2][3].
-
Perform the reaction under a hydrogen atmosphere until the starting material is consumed.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the reaction mixture.
Quantitative Data
| Reagent/Parameter | Value | Reference |
| Step 1: Oximation | ||
| Starting Material | 4-Bromo-2-fluorobenzaldehyde | [2] |
| Reagents | Hydroxylamine hydrochloride, Sodium hydroxide | [2][3] |
| Solvent | Water | [2] |
| Temperature | 70°C | [2] |
| Reaction Time | ~3 hours | [2] |
| Step 2: Hydrogenation | ||
| Starting Material | 4-Bromo-2-fluorobenzaldoxime | [2] |
| Catalyst | Platinum-on-carbon (Pt/C) | [3] |
| Solvent System | Absolute ethanol, Hydrogen chloride | [2] |
| Yield | Potentially >70% | [2][3] |
| Selectivity | Potentially >80% | [2][3] |
Logical Relationship Diagram
Precursor Synthesis
The availability of the starting materials, 4-bromo-2-fluorobenzonitrile and 4-bromo-2-fluorobenzaldehyde, is a key consideration. These can be synthesized from more readily available precursors. For instance, 4-bromo-2-fluorobenzoic acid is a common precursor.
Synthesis of 4-Bromo-2-fluorobenzoic Acid
One method involves the oxidation of 2-fluoro-4-bromotoluene[4].
-
Method 1: Oxidation of 2-fluoro-4-bromotoluene using potassium permanganate in a pyridine/water mixture at 90°C can yield 4-bromo-2-fluorobenzoic acid[5].
-
Method 2: A greener approach involves the oxidation of 2-fluoro-4-bromotoluene with oxygen in the presence of a cobalt(II) acetate and sodium bromide catalyst system in acetic acid at 130°C, with reported yields of 88%[4].
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for further details and safety information before undertaking any experimental work.
References
- 1. This compound | 112734-22-2 [chemicalbook.com]
- 2. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 3. 4-Bromobenzylamine | 3959-07-7 | Benchchem [benchchem.com]
- 4. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
Physicochemical properties of 4-Bromo-2-fluorobenzylamine
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorobenzylamine
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for this compound, a key intermediate in pharmaceutical research and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is a substituted benzylamine derivative. The presence of bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.
| Identifier | Value |
| IUPAC Name | (4-bromo-2-fluorophenyl)methanamine[1][2] |
| CAS Number | 112734-22-2[1][2][3] |
| Molecular Formula | C₇H₇BrFN[1][2][4] |
| SMILES | NCC1=C(F)C=C(Br)C=C1[4] |
| InChI Key | RLTFBWCBGIZCDQ-UHFFFAOYSA-N[1][2][4] |
| Synonyms | (4-bromo-2-fluorophenyl)methanamine, 2-fluoro-4-bromobenzylamine[1][2] |
Physicochemical Properties
The compound is typically a liquid at room temperature, with a color ranging from clear and colorless to light yellow.[3][4][5] Its properties are summarized in the table below. Note that some values are predicted based on computational models.
| Property | Value |
| Molecular Weight | 204.04 g/mol [1][2] |
| Appearance | Clear colorless to light yellow liquid[3][4][5] |
| Density | 1.571 ± 0.06 g/cm³ (Predicted)[3] |
| pKa | 8.43 ± 0.10 (Predicted)[3][5] |
| Refractive Index | 1.5630 to 1.5660 (at 20°C, 589 nm)[4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C[3][5] |
Note: The hydrochloride salt of this compound has a melting point of 250-254 °C and is soluble.[6]
Synthesis Protocol
A common experimental method for the synthesis of this compound involves the reduction of 4-bromo-2-fluorobenzonitrile.[3]
Experimental Methodology
Materials:
-
4-bromo-2-fluorobenzonitrile (5.00 mmol)
-
Tetrahydrofuran (THF, 30 mL)
-
Borane tetrahydrofuran complex (1 M solution in THF, 15.0 mL)
-
Methanol (MeOH, 30 mL)
-
1 M aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-bromo-2-fluorobenzonitrile in THF (30 mL) in a suitable reaction vessel.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 1 M solution of borane tetrahydrofuran complex (15.0 mL) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 20 minutes.
-
Allow the mixture to warm to room temperature and continue stirring for 16 hours.
-
Upon reaction completion, quench the reaction by slowly adding methanol (30 mL) dropwise.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Partition the resulting residue between 1 M aqueous sodium hydroxide and ethyl acetate for extraction.
-
Separate the organic layer and process it to yield (4-bromo-2-fluorophenyl)methylamine as a yellow oil.[3]
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
While a full spectrum analysis is beyond the scope of this guide, typical characterization data is available. For instance, ¹H NMR data for the synthesized product in CDCl₃ shows characteristic peaks at δ 7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H), and 3.65 (t, J = 6.6 Hz, 2H).[3]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Caption: GHS Hazard relationships for this compound.
Applications in Research
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a building block in drug design and development. Its unique substitution pattern allows for diverse chemical modifications, making it a versatile reagent in the creation of novel molecules with potential therapeutic applications.
References
- 1. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | 112734-22-2 [chemicalbook.com]
- 4. This compound, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound CAS#: 112734-22-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to the Structural Analysis and Characterization of 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and characterization of 4-Bromo-2-fluorobenzylamine, a key intermediate in various synthetic applications. This document outlines the key physicochemical properties, detailed analytical methodologies, and spectroscopic data essential for its identification and quality control.
Physicochemical Properties
This compound is a substituted benzylamine with the molecular formula C₇H₇BrFN. The hydrochloride salt is a common form of this compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrFN | --INVALID-LINK-- |
| Molecular Weight | 204.04 g/mol | --INVALID-LINK-- |
| Appearance | Yellow oil | ChemicalBook |
| Boiling Point | 280.8°C at 760 mmHg (for hydrochloride) | ChemBK |
| Melting Point | 250-254 °C (for hydrochloride) | ChemBK |
Synthesis and Purification
A common synthetic route to this compound involves the reduction of 4-bromo-2-fluorobenzonitrile.
Experimental Protocol: Synthesis from 4-bromo-2-fluorobenzonitrile
-
Reaction Setup : 4-bromo-2-fluorobenzonitrile (5.00 mmol) is dissolved in tetrahydrofuran (THF, 30 mL) in a reaction vessel and the solution is cooled to 0°C.
-
Reduction : A solution of borane tetrahydrofuran complex (1 M solution in THF, 15.0 mL) is added slowly and dropwise with stirring.
-
Reaction Progression : The reaction mixture is stirred at 0°C for 20 minutes, then warmed to room temperature and stirred for an additional 16 hours.
-
Quenching : Upon completion of the reaction, methanol (30 mL) is added slowly and dropwise to quench the reaction.
-
Workup : The solution is concentrated under reduced pressure. The resulting residue is extracted by partitioning with 1 M aqueous sodium hydroxide (NaOH) and ethyl acetate (EtOAc).
-
Isolation : The organic layer is separated and post-processed to yield (4-bromo-2-fluorophenyl)methylamine as a yellow oil.
Structural Characterization
A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42-7.27 | m | 1H | Aromatic CH |
| 7.25-7.16 | m | 2H | Aromatic CH |
| 3.65 | t | 2H | -CH₂- |
Reference: ChemicalBook. Solvent: CDCl₃, Frequency: 400 MHz.
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H stretch (two bands for primary amine) | -NH₂ |
| 3100-3000 | C-H stretch (aromatic) | Ar-H |
| 2960-2850 | C-H stretch (aliphatic) | -CH₂- |
| 1620-1580 | N-H bend | -NH₂ |
| 1600-1450 | C=C stretch (in-ring) | Aromatic Ring |
| 1250-1000 | C-N stretch | Aryl-amine |
| 1250-1100 | C-F stretch | Aryl-fluoride |
| 1070-1030 | C-Br stretch | Aryl-bromide |
-
Sample Preparation : As this compound is an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Background Spectrum : Record a background spectrum of the clean salt plates.
-
Sample Spectrum : Place a small drop of the sample on one plate and press the second plate on top to create a thin, uniform film.
-
Data Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would likely involve the loss of the amino group, the bromine atom, and cleavage of the benzyl C-C bond.
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation : Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The oven temperature program should be optimized to ensure good separation.
-
Ionization : Use electron ionization (EI) at 70 eV to fragment the eluted compound.
-
Mass Analysis : Scan a mass range of m/z 40-550 to detect the molecular ion and fragment ions.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Spectroscopic Characterization of 4-Bromo-2-fluorobenzylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-2-fluorobenzylamine, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction
This compound is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its structural and electronic properties is crucial for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide presents available and predicted spectroscopic data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound. While experimental ¹H NMR data is available, ¹³C NMR, IR, and MS data are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.42-7.27 | m | 1H | Aromatic H |
| 7.25-7.16 | m | 2H | Aromatic H |
| 3.65 | t, J = 6.6 Hz | 2H | -CH₂- |
| 1.5 (Predicted) | br s | 2H | -NH₂ |
¹³C NMR Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 162-159 (d, ¹JCF) | C-F |
| 140-138 (d) | C-CH₂NH₂ |
| 132-130 | C-H |
| 128-126 (d) | C-H |
| 120-118 (d) | C-Br |
| 115-113 (d, ²JCF) | C-H |
| 45-40 | -CH₂- |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |
| 3100-3000 | Medium | C-H Stretch (Aromatic) |
| 2950-2850 | Medium | C-H Stretch (Aliphatic) |
| 1620-1580 | Strong | C=C Stretch (Aromatic) |
| 1500-1450 | Strong | N-H Bend (Amine) |
| 1250-1200 | Strong | C-F Stretch |
| 1100-1000 | Strong | C-N Stretch |
| 850-750 | Strong | C-H Bend (Aromatic) |
| 700-600 | Medium | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.
Predicted MS Data
| m/z | Relative Intensity | Assignment |
| 203/205 | High | [M]⁺ (Molecular Ion, Bromine Isotopes) |
| 186/188 | Medium | [M-NH₂]⁺ |
| 124 | High | [M-Br]⁺ |
| 109 | Medium | [C₇H₅F]⁺ |
| 95 | Medium | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform manual or automatic shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
-
Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
FT-IR Spectroscopy
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.[2]
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., KBr).[2] Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.[2]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 10-100 µg/mL) in a volatile organic solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[3] Ensure the sample is free of inorganic salts, which can interfere with the ionization process.[3]
-
Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. The sample is ionized using an appropriate technique, such as ESI.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed in the molecular ion and bromine-containing fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic methods.
Caption: Workflow for Spectroscopic Analysis.
References
Technical Guide: (4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-2-fluorophenyl)methanamine, also known as 4-Bromo-2-fluorobenzylamine, is a substituted benzylamine derivative.[1][2] Its chemical structure, featuring a bromine and a fluorine atom on the phenyl ring, makes it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, safety information, and its role as a synthetic intermediate in the development of potentially biologically active compounds. While direct biological activity data for this compound is limited, its application in the synthesis of molecules with therapeutic potential underscores its importance in medicinal chemistry and drug discovery.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of (4-Bromo-2-fluorophenyl)methanamine is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Source |
| CAS Number | 112734-22-2 | [5] |
| IUPAC Name | (4-bromo-2-fluorophenyl)methanamine | [5] |
| Synonyms | This compound | [1] |
| Molecular Formula | C₇H₇BrFN | [5] |
| Molecular Weight | 204.04 g/mol | [5] |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Boiling Point | 244.5±25.0 °C (Predicted) | [1] |
| Density | 1.571±0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.43±0.10 (Predicted) | [1] |
| SMILES | C1=CC(=C(C=C1Br)F)CN | [2] |
| InChIKey | RLTFBWCBGIZCDQ-UHFFFAOYSA-N | [1] |
Synthesis
(4-Bromo-2-fluorophenyl)methanamine can be synthesized from 4-bromo-2-fluorobenzonitrile. A general experimental protocol is described below.
Experimental Protocol: Synthesis from 4-bromo-2-fluorobenzonitrile[1]
Reagents and Materials:
-
4-bromo-2-fluorobenzonitrile
-
Borane tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a 1 M solution of borane tetrahydrofuran complex in THF (3.0 equivalents) dropwise to the stirred solution.
-
Continue stirring the reaction mixture at 0°C for 20 minutes.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.
-
Upon reaction completion, quench the reaction by the slow, dropwise addition of methanol.
-
Concentrate the solution under reduced pressure.
-
Partition the residue between 1 M aqueous sodium hydroxide and ethyl acetate.
-
Separate the organic layer, and process it to isolate the (4-bromo-2-fluorophenyl)methanamine product.
Biological Activity and Applications in Drug Discovery
As of the current literature, there are no comprehensive studies detailing the specific biological activities or the mechanism of action of (4-Bromo-2-fluorophenyl)methanamine itself. Its primary significance in the life sciences lies in its role as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Use as a Synthetic Intermediate
The chemical structure of (4-Bromo-2-fluorophenyl)methanamine provides reactive sites that allow for its incorporation into larger molecular scaffolds. It is utilized in the synthesis of various heterocyclic compounds, which are a cornerstone of many drug discovery programs.
One notable application is in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. This compound serves as an important intermediate for a range of biologically active molecules, including potential anticancer agents.[3]
Safety and Handling
(4-Bromo-2-fluorophenyl)methanamine is a chemical that requires careful handling due to its potential hazards. The following information is a summary of the available safety data.
Hazard Identification[5]
-
GHS Pictograms:
-
Corrosion
-
Acute toxicity (oral, dermal)
-
-
GHS Signal Word: Danger
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H319: Causes serious eye irritation.
-
Precautionary Measures and Personal Protective Equipment (PPE)
When handling (4-Bromo-2-fluorophenyl)methanamine, it is crucial to use appropriate personal protective equipment and follow safe laboratory practices.
| Precautionary Measure | Details |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Skin Protection | Wear compatible chemical-resistant gloves. |
| Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
Conclusion
(4-Bromo-2-fluorophenyl)methanamine (CAS 112734-22-2) is a key chemical intermediate with significant applications in the synthesis of potentially bioactive molecules. While direct biological data on this compound is not currently available, its role as a building block in drug discovery and medicinal chemistry is well-established. Researchers and scientists working with this compound should be knowledgeable of its physicochemical properties and adhere to the recommended safety and handling procedures to ensure its safe and effective use in the laboratory. Further research into the biological effects of this compound and its derivatives could unveil new therapeutic avenues.
References
- 1. This compound | 112734-22-2 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound (144344-07-4) at Nordmann - nordmann.global [nordmann.global]
- 5. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorobenzylamine from 4-Bromo-2-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 4-bromo-2-fluorobenzylamine, a valuable building block in pharmaceutical and agrochemical research, from its nitrile precursor, 4-bromo-2-fluorobenzonitrile. This document details various reduction methodologies, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathway and experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The conversion of the cyano group in 4-bromo-2-fluorobenzonitrile to a primary amine is a critical transformation that can be achieved through several reductive methods. The choice of method often depends on factors such as substrate tolerance to reaction conditions, desired yield and purity, scalability, and safety considerations. This guide explores three primary methods for this reduction: borane-mediated reduction, reduction with lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Overview of Synthetic Pathways
The primary transformation discussed in this guide is the reduction of a nitrile to a primary amine. This can be represented by the following general chemical equation:
In the context of this guide, the specific reaction is:
This conversion involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The following sections will delve into the specifics of different reagents and catalysts used to achieve this transformation.
Comparative Data of Reduction Methods
The selection of a suitable reduction method is a critical step in process development. The following table summarizes the quantitative data associated with different approaches for the synthesis of this compound.
| Method | Reducing Agent/Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Borane-mediated Reduction | BH₃·SMe₂ / HBpin | Not specified | 60 | 18 | ~62 | >95 | [1] |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF | 0 to RT | 1-4 | 70-90 | >98 | General |
| Catalytic Hydrogenation | Raney Nickel / H₂ | Methanol, Ethanol | RT to 50 | 2-24 | 60-85 | >97 | General |
| Catalytic Hydrogenation | Pd/C / H₂ | Ethanol, Acetic Acid | RT to 60 | 4-18 | 65-90 | >98 | General |
Note: "General" refers to typical conditions for this type of reaction, as specific data for this exact substrate was not found in the cited literature. Yields and purities are estimates based on similar reactions and should be optimized for specific laboratory conditions.
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods.
Method 1: Borane-Mediated Reduction
This method utilizes a borane catalyst for the hydroboration of the nitrile.[1]
Reagents and Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Pinacolborane (HBpin)
-
Borane dimethyl sulfide complex (H₃B·SMe₂)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, inert-atmosphere flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq).
-
Add the anhydrous solvent, followed by pinacolborane (3.5 eq).
-
Add the borane dimethyl sulfide complex (10 mol %) to the mixture.
-
Heat the reaction mixture to 60°C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction by the slow addition of a hydrochloric acid solution.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH of >12 is reached.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain this compound.
Method 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines with high efficiency.[2][3]
Reagents and Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or a similar quenching agent
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and mechanical stirrer
Procedure:
-
In a dry three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Method 3: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles.
Reagents and Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, add a slurry of Raney Nickel in methanol or ethanol.
-
Add 4-bromo-2-fluorobenzonitrile.
-
If desired, add a small amount of ammonia to the reaction mixture.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi) and agitate the mixture at room temperature or with gentle heating (up to 50°C) for 2-24 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain this compound.
Visualizations
The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the reduction of 4-bromo-2-fluorobenzonitrile.
Caption: General two-step reduction pathway from nitrile to amine.
Caption: A typical experimental workflow for the synthesis.
Safety Considerations
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere.
-
Borane Reagents: Borane complexes are flammable and can be toxic. They should be handled in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions should be performed in specialized equipment by trained personnel. Raney Nickel is pyrophoric when dry and should be handled as a slurry.
-
4-Bromo-2-fluorobenzonitrile: This compound may be harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
The synthesis of this compound from 4-bromo-2-fluorobenzonitrile can be effectively achieved through various reduction methods. The choice of the specific protocol will depend on the scale of the reaction, available equipment, and the desired purity of the final product. For laboratory-scale synthesis, LiAlH₄ offers high yields and purity. For larger-scale industrial applications, catalytic hydrogenation is often preferred due to its cost-effectiveness and reduced waste generation. The borane-mediated method provides a good alternative with high chemoselectivity. It is imperative for researchers to carefully consider the safety and handling requirements of each reagent and procedure.
References
The Strategic Role of 4-Bromo-2-fluorobenzylamine in Modern Organic Synthesis: A Technical Guide
For Immediate Release
[City, State] – December 23, 2025 – 4-Bromo-2-fluorobenzylamine has emerged as a pivotal precursor in the field of organic synthesis, particularly in the development of novel therapeutics. Its unique structural features, combining a reactive benzylamine moiety with the electronic influence of bromine and fluorine substituents, make it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth analysis of its chemical properties, key synthetic applications, and detailed experimental protocols for its use in the synthesis of high-value compounds, including kinase inhibitors.
Physicochemical Properties and Handling
This compound is a clear, colorless to light yellow liquid.[1] Key physicochemical data for the compound and its hydrochloride salt are summarized in the table below. Proper handling is crucial, as it is classified as a corrosive material that can cause severe skin burns and eye damage.[2] It should be stored under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[3]
| Property | This compound | This compound hydrochloride |
| CAS Number | 112734-22-2[2] | 147181-08-6[4] |
| Molecular Formula | C₇H₇BrFN[2] | C₇H₇BrFN·HCl[4] |
| Molecular Weight | 204.04 g/mol [2] | 240.50 g/mol [4] |
| Appearance | Clear colorless to light yellow liquid[1] | Solid |
| Melting Point | Not available | 250-254 °C[5] |
| Boiling Point | Not available | 280.8 °C at 760 mmHg[5] |
| Refractive Index | 1.5630 to 1.5660 (20°C, 589 nm)[1] | Not available |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 4-bromo-2-fluorobenzonitrile.
Experimental Protocol: Reduction of 4-bromo-2-fluorobenzonitrile[6]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound via reduction.
-
Materials:
-
4-bromo-2-fluorobenzonitrile (5.00 mmol)
-
Borane tetrahydrofuran complex (1 M solution in THF, 15.0 mL)
-
Tetrahydrofuran (THF), anhydrous (30 mL)
-
Methanol (MeOH)
-
1 M aqueous sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Dissolve 4-bromo-2-fluorobenzonitrile in anhydrous THF (30 mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add the borane tetrahydrofuran complex solution dropwise with stirring.
-
Continue stirring at 0°C for 20 minutes, then allow the mixture to warm to room temperature and stir for 16 hours.
-
After the reaction is complete, quench by the slow dropwise addition of methanol (30 mL).
-
Concentrate the solution under reduced pressure.
-
Partition the residue between 1 M aqueous NaOH and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (4-bromo-2-fluorophenyl)methylamine as a yellow oil.
-
-
Characterization (¹H NMR, 400 MHz, CDCl₃): δ 7.42-7.27 (m, 1H), 7.25-7.16 (m, 2H), 3.65 (t, J = 6.6 Hz, 2H).[6]
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the bromo and fluoro substituents on the benzylamine core allows for its use in a variety of coupling and bond-forming reactions, making it a valuable precursor for pharmacologically active molecules, particularly in the synthesis of kinase inhibitors.
Precursor to MEK Inhibitors (e.g., Trametinib Analogs)
This compound is a key structural motif in MEK inhibitors like Trametinib. The synthesis typically involves the reaction of the corresponding aniline (4-bromo-2-fluoroaniline) with a pyrimidinedione core. 4-Bromo-2-fluoroaniline can be readily synthesized from 4-bromo-2-fluoro-1-nitrobenzene.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoroaniline [7]
-
Materials:
-
4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol)
-
Iron powder (12.7 g, 230 mmol)
-
Ammonium chloride (NH₄Cl) (24.3 g, 455 mmol)
-
Ethanol (EtOH) (50 mL)
-
Water (20 mL)
-
-
Procedure:
-
To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene in ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to 90°C and stir for 2 hours.
-
Filter the hot reaction mixture over Celite and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel chromatography to afford 4-bromo-2-fluoroaniline.
-
The resulting 4-bromo-2-fluoroaniline can then be used in a nucleophilic aromatic substitution reaction, a key step in the synthesis of Trametinib and its analogs.[8]
Key Synthetic Transformations of this compound
Caption: Major reaction pathways for this compound.
Synthesis of Heterocyclic Scaffolds
The dual functionality of this compound (a nucleophilic amine and an aryl bromide suitable for cross-coupling) makes it an excellent starting material for the synthesis of various heterocyclic systems, such as quinazolines and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[1][9][10]
General Protocol for N-Alkylation via Reductive Amination [11][12]
-
Materials:
-
This compound (1.0 eq)
-
Aldehyde or Ketone (1.1-1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere.
-
Add the aldehyde or ketone and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Suzuki-Miyaura Coupling [13][14]
-
Materials:
-
This compound (or a protected derivative) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine the benzylamine derivative, arylboronic acid, and base.
-
Add the degassed solvent system followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 8-16 hours.
-
After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
Role in Targeting Cellular Signaling Pathways
Molecules synthesized from this compound, such as Trametinib, are potent inhibitors of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.
The MEK/ERK Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[10] Mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, promoting uncontrolled cell growth. MEK inhibitors, often containing the 4-bromo-2-fluorophenylamino moiety, are allosteric inhibitors that bind to and inactivate MEK1/2, thereby blocking downstream signaling to ERK and inhibiting cancer cell proliferation.
Simplified MEK/ERK Signaling Pathway and Point of Inhibition
Caption: Inhibition of the MEK/ERK pathway by Trametinib-like molecules.
Similarly, BRAF inhibitors often feature related structural motifs. These drugs target mutated BRAF proteins, preventing the aberrant signaling that drives cancers like melanoma.[9][13]
Conclusion
This compound is a high-value precursor in organic synthesis, offering a versatile platform for the creation of complex and biologically active molecules. Its utility is particularly evident in the synthesis of targeted cancer therapeutics, such as MEK and BRAF inhibitors. The reaction protocols and pathways detailed in this guide underscore its strategic importance for researchers and professionals in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-2-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Type IV Inhibitors of BRAF Kinase that block dimerization and overcome paradoxical MEK/ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorobenzylamine is a versatile building block in medicinal chemistry and organic synthesis. The reactivity of its primary amine group is of paramount importance for the construction of more complex molecular architectures. This guide provides a detailed analysis of the electronic and steric factors influencing the nucleophilicity and basicity of the amine functionality. It further outlines key synthetic transformations, including N-acylation, N-sulfonylation, N-alkylation, reductive amination, and palladium-catalyzed C-N cross-coupling reactions. Experimental protocols and quantitative data are provided to aid in the practical application of this reagent.
Introduction
The chemical behavior of this compound is largely dictated by the interplay of the electronic effects of the substituents on the phenyl ring and the inherent nucleophilicity of the primary amine. The electron-withdrawing nature of the bromine and fluorine atoms significantly influences the electron density on the nitrogen atom, thereby modulating its basicity and reactivity in various chemical transformations. Understanding these substituent effects is crucial for predicting reaction outcomes and optimizing conditions for the synthesis of novel compounds.
Physicochemical and Reactivity Parameters
The reactivity of the amine group in this compound is influenced by the electronic properties of the substituents on the aromatic ring. These effects can be quantified using parameters such as pKa and Hammett substituent constants.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇BrFN | --INVALID-LINK-- |
| Molecular Weight | 204.04 g/mol | --INVALID-LINK-- |
| Predicted pKa | 8.43 ± 0.10 | --INVALID-LINK-- |
| Hammett Constant (σp) for 4-Bromo | +0.23 | [1] |
| Hammett Constant (σo) for 2-Fluoro | (Not directly available, but generally electron-withdrawing) | N/A |
Note: The pKa value is a predicted value and should be considered as an estimate. The Hammett constants indicate that the 4-bromo substituent is electron-withdrawing. The 2-fluoro substituent is also electron-withdrawing due to its high electronegativity. The combined effect of these two halogen substituents is a decrease in the electron density of the aromatic ring and, consequently, a reduction in the basicity of the benzylamine nitrogen compared to the unsubstituted benzylamine (pKa ≈ 9.34).[2][3] This reduced basicity also implies a lower nucleophilicity, which will affect the rates of its reactions with electrophiles.
Key Reactions of the Amine Group
The primary amine group of this compound is a versatile functional handle that participates in a wide array of organic transformations.
N-Acylation: Amide Bond Formation
The reaction of this compound with acylating agents such as acyl chlorides or acid anhydrides readily forms stable amide bonds. This reaction is fundamental in the synthesis of a vast number of biologically active molecules.[4][5]
N-Sulfonylation: Sulfonamide Synthesis
Reacting this compound with sulfonyl chlorides in the presence of a base yields sulfonamides, a critical functional group in many pharmaceutical agents.[6][7]
N-Alkylation
The amine group can be alkylated using alkyl halides. However, direct alkylation can lead to over-alkylation, yielding a mixture of secondary, tertiary amines, and even quaternary ammonium salts.[8] Reductive amination is often a preferred method for controlled mono-alkylation.
Reductive Amination
A highly effective method for forming secondary or tertiary amines is reductive amination. This involves the reaction of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[9][10][11] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).
Buchwald-Hartwig Amination
The bromine atom on the aromatic ring allows for participation in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][12][13] In this context, this compound can act as the amine coupling partner with an aryl halide or triflate. Alternatively, the bromine atom of the molecule itself can be substituted by another amine.
Experimental Protocols
General Protocol for N-Acylation
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a suitable base, like triethylamine or pyridine (1.1-1.5 eq.), to the solution and stir for 10-15 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.0-1.2 eq.) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or THF), add acetic acid (catalytic amount).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.[11]
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is well-defined by the electronic properties of its substituents. The electron-withdrawing halogens decrease the basicity and nucleophilicity of the amine group, a factor that must be considered when planning synthetic routes. Nevertheless, the amine readily undergoes a variety of essential transformations, including amide and sulfonamide formation, and reductive amination. The presence of the bromine atom also provides a handle for further functionalization via cross-coupling reactions, making this compound a versatile platform for the synthesis of diverse and complex molecules in drug discovery and materials science.
References
- 1. web.viu.ca [web.viu.ca]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Hammett substituent constants [stenutz.eu]
- 8. This compound, 98% | Fisher Scientific [fishersci.ca]
- 9. Benzylamine - Wikipedia [en.wikipedia.org]
- 10. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 11. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 12. Hammett equation - Wikipedia [en.wikipedia.org]
- 13. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
Stability and Storage of 4-Bromo-2-fluorobenzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-2-fluorobenzylamine. The information herein is collated from publicly available data and established scientific principles for stability testing of chemical compounds. This document is intended to serve as a practical resource for ensuring the integrity and shelf-life of this compound in a research and development setting.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for designing appropriate stability studies and storage protocols.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 112734-22-2 | N/A |
| Molecular Formula | C₇H₇BrFN | N/A |
| Molecular Weight | 204.04 g/mol | N/A |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Purity | ≥97.5% (GC) | [1] |
| Refractive Index | 1.5630 to 1.5660 (at 20°C) | [1] |
Recommended Storage and Handling
Proper storage and handling are critical to prevent degradation and maintain the purity of this compound. The following recommendations are based on general safety data sheets for this and structurally similar compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated area. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Benzylamines can be sensitive to carbon dioxide and oxidation. An inert atmosphere prevents reactions with atmospheric components. |
| Container | Keep in a tightly sealed, original container. | Prevents contamination and exposure to moisture and air. |
| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | Avoids chemical reactions that could degrade the compound. |
| Light Exposure | Store in a light-resistant container or in the dark. | While specific photostability data is unavailable, many aromatic compounds are light-sensitive. |
Stability-Indicating Experimental Protocols
To definitively determine the stability of this compound, a comprehensive stability-indicating study should be performed. This involves subjecting the compound to a variety of stress conditions (forced degradation) to identify potential degradation products and pathways, as well as a long-term stability study under recommended storage conditions.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to develop a stability-indicating analytical method.
Objective: To identify likely degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration.
-
Stress Conditions: Expose the samples to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Long-Term Stability Study
Objective: To evaluate the stability of this compound under the recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store multiple batches of this compound in its final packaging under the recommended storage conditions (e.g., 2-8°C and room temperature).
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method.
Analytical Methodology for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
Recommended HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Visualization of Stability Testing Workflow
The following diagrams illustrate the logical flow of a comprehensive stability study for this compound.
Caption: Workflow for a comprehensive stability study.
Caption: Key recommended storage conditions.
Conclusion
While specific public data on the stability of this compound is limited, this guide provides a robust framework for its proper storage and for the design of a comprehensive stability study. Adherence to the recommended storage conditions is paramount for maintaining the quality and integrity of this compound. For critical applications, it is strongly advised that a formal stability study, as outlined in this guide, be conducted to establish a definitive shelf-life and to identify any potential degradation products.
References
An In-depth Technical Guide to 4-Bromo-2-fluorobenzylamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluorobenzylamine, a key building block in medicinal chemistry. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and provides an exemplary experimental protocol for its synthesis. A significant application of this compound in the development of kinase inhibitors is highlighted, with a focus on the synthesis of precursors for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.
Commercial Availability and Suppliers
This compound and its hydrochloride salt are readily available from a range of chemical suppliers. The following table summarizes a selection of vendors, providing key information to aid in procurement for research and development purposes.
| Supplier | Product Name | CAS Number | Purity | Quantity/Form |
| Sigma-Aldrich | This compound | 112734-22-2 | - | - |
| Thermo Scientific Chemicals | This compound, 98% | 112734-22-2 | 98% | 5 g |
| BOC Sciences | This compound | 112734-22-2 | - | Research Chemical |
| J&K Scientific | This compound hydrochloride, min. 97% | 147181-08-6 | min. 97% | - |
| P&S Chemicals | This compound | 112734-22-2 | - | - |
| Shanghai FChemicals Technology Co.,Ltd. | This compound | 112734-22-2 | 98% | - |
| Hangzhou Hairui chemical co.,ltd | This compound | 112734-22-2 | 98% | - |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₇H₇BrFN |
| IUPAC Name | (4-bromo-2-fluorophenyl)methanamine |
| CAS Number | 112734-22-2 |
| Molecular Weight | 204.04 g/mol |
| Appearance | - |
| Melting Point | - |
| Boiling Point | - |
| Density | - |
| Solubility | - |
Role in Drug Discovery: Synthesis of EGFR Kinase Inhibitor Precursors
This compound serves as a crucial intermediate in the synthesis of complex organic molecules for drug discovery. A notable application is in the development of kinase inhibitors, which are a major class of targeted cancer therapies. Specifically, derivatives of this compound are used to synthesize scaffolds for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is implicated in various cancers.
The following diagram illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by targeted therapies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.
Experimental Protocols
The synthesis of this compound and its derivatives often involves multi-step procedures. Below is a representative experimental protocol for the preparation of a key precursor, a halogenated primary amine, through the hydrogenation of a halogenated benzaldoxime. This method is adaptable for the synthesis of this compound.
Synthesis of Halogenated Benzaldoxime
-
Reaction Setup: In a 1-liter three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, mix the corresponding halogenated benzaldehyde (e.g., 4-Bromo-2-fluorobenzaldehyde) (0.5 mol) with 200 ml of water.
-
Heating: Heat the mixture in an oil bath to approximately 70°C until the aldehyde melts completely.
-
Hydroxylamine Solution Preparation: In a separate 500 ml Erlenmeyer flask, dissolve 41.7 g (0.6 mol) of hydroxylamine hydrochloride in 200 ml of water with stirring.
-
Base Addition: Slowly add a pre-cooled solution of sodium hydroxide (24.0 g in 100 ml of water) to the hydroxylamine solution while stirring.
-
Oximation Reaction: Add the resulting hydroxylamine/NaOH solution to the heated aldehyde mixture. A white solid should precipitate within a few minutes.
-
Reaction Monitoring: Maintain the reaction mixture at 70°C with stirring for approximately 3 hours. Monitor the reaction completion using Gas Chromatography (GC) analysis.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Collect the desired oxime product by vacuum filtration as a white crystalline powder.
-
Drying: Dry the product in a vacuum oven at 80°C for 15 hours.
Hydrogenation of Halogenated Benzaldoxime to Halogenated Benzylamine
-
Catalyst and Solvent: In a suitable hydrogenation reactor, place the synthesized halogenated benzaldoxime. Add a suitable catalyst (e.g., a non-palladium noble metal or a base metal catalyst) and a solvent (e.g., absolute ethanol).
-
Acidification: Acidify the reaction mixture with an acid such as hydrogen chloride.
-
Hydrogenation: Subject the mixture to hydrogenation under appropriate pressure and temperature conditions until the reaction is complete.
-
Work-up and Isolation: Upon completion, filter the catalyst and remove the solvent under reduced pressure. The resulting crude product can be further purified by standard techniques such as distillation or crystallization to yield the desired halogenated benzylamine.
The following diagram illustrates a general workflow for the synthesis of a halogenated primary amine from a halogenated benzaldehyde.
Caption: General workflow for the synthesis of a halogenated primary amine.
Methodological & Application
Application Notes and Protocols for the Use of 4-Bromo-2-fluorobenzylamine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzylamine is a versatile chemical intermediate of significant interest in pharmaceutical research and development. Its unique structural features, including a reactive primary amine and a substituted phenyl ring bearing both bromine and fluorine atoms, make it a valuable building block for the synthesis of complex molecular architectures. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.
These application notes provide a detailed overview of the use of this compound in the synthesis of a key pharmaceutical intermediate, N-(4-bromo-2-fluorobenzyl)acrylamide. This intermediate is particularly relevant in the development of targeted covalent inhibitors, a class of drugs that can offer enhanced potency and prolonged duration of action.
Application: Synthesis of N-(4-bromo-2-fluorobenzyl)acrylamide, a Precursor for Irreversible Kinase Inhibitors
A critical application of this compound is in the synthesis of N-(4-bromo-2-fluorobenzyl)acrylamide. The acrylamide group in this intermediate can function as a "warhead" that forms a covalent bond with nucleophilic residues, such as cysteine, in the active site of certain protein kinases.[1][2] This irreversible inhibition is a key feature of several successful anticancer drugs.[2]
The synthesized N-(4-bromo-2-fluorobenzyl)acrylamide can be further elaborated through palladium-catalyzed cross-coupling reactions at the bromine position to generate a diverse library of potent and selective kinase inhibitors. These inhibitors can target various signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Experimental Protocols
Protocol 1: Synthesis of N-(4-bromo-2-fluorobenzyl)acrylamide
This protocol details the N-acylation of this compound with acryloyl chloride to yield N-(4-bromo-2-fluorobenzyl)acrylamide.
Reaction Scheme:
(4-Bromo-2-fluorophenyl)methanamine + Acryloyl chloride → N-((4-Bromo-2-fluorophenyl)methyl)prop-2-enamide
Materials and Reagents:
-
This compound
-
Acryloyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine or diisopropylethylamine (1.1-1.5 eq) to the solution.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.0-1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-bromo-2-fluorobenzyl)acrylamide.
Data Presentation:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Acryloyl chloride | 1.05 eq |
| Triethylamine | 1.2 eq |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 hours |
| Yield | >90% (Typical) |
| Purification | Column Chromatography (Silica Gel) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.25 (m, 2H), 7.15 (t, J=8.4 Hz, 1H), 6.30 (dd, J=17.0, 1.5 Hz, 1H), 6.15 (br s, 1H, NH), 5.70 (dd, J=10.2, 1.5 Hz, 1H), 4.55 (d, J=6.0 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.8, 161.2 (d, J=248.5 Hz), 132.1, 131.0, 128.8 (d, J=3.8 Hz), 127.0, 124.5 (d, J=9.6 Hz), 116.8 (d, J=25.0 Hz), 38.2 (d, J=4.6 Hz) |
Note: Spectroscopic data is predicted and may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many types of cancer, making it a key target for drug development.[4] Irreversible kinase inhibitors derived from N-(4-bromo-2-fluorobenzyl)acrylamide can be designed to target specific kinases within this pathway, thereby inhibiting downstream signaling and suppressing tumor growth.
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the general workflow for the synthesis and purification of N-(4-bromo-2-fluorobenzyl)acrylamide.
Caption: Synthesis and purification workflow.
References
- 1. Developing irreversible inhibitors of the protein kinase cysteinome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-alkylation Reactions of 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common N-alkylation strategies for 4-Bromo-2-fluorobenzylamine, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established synthetic methodologies for substituted benzylamines and are intended to serve as a comprehensive guide for laboratory applications.
Introduction
N-alkylation of this compound is a fundamental transformation in medicinal chemistry and drug discovery. The introduction of alkyl groups onto the nitrogen atom allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. This enables the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The primary methods for N-alkylation of this substrate include direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic alkylation with alcohols.
N-Alkylation Methodologies
Three primary methodologies for the N-alkylation of this compound are detailed below, each offering distinct advantages depending on the desired product and available starting materials.
Direct N-Alkylation with Alkyl Halides
This classical method involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions, such as over-alkylation.
General Reaction Scheme:
Experimental Protocol: N-Methylation of this compound
While direct alkylation of the amine is common, an alternative approach involves the amidation of the corresponding carboxylic acid followed by reduction. The synthesis of (4-Bromo-2-fluoro-benzyl)-methyl-amine can be achieved from 4-bromo-2-fluorobenzoic acid and methylamine.[1]
Materials:
-
4-Bromo-2-fluorobenzoic acid
-
Methylamine hydrochloride
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Reagents for reduction (e.g., Lithium aluminum hydride)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amidation:
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in dichloromethane, add methylamine hydrochloride (1.1 eq), BOP reagent (1.1 eq), and DIPEA (3.3 eq).[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-bromo-2-fluoro-N-methylbenzamide.[1]
-
-
Reduction:
-
Caution: This step should be performed by trained personnel in a fume hood, as Lithium aluminum hydride reacts violently with water.
-
Suspend Lithium aluminum hydride (excess) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Dissolve the 4-bromo-2-fluoro-N-methylbenzamide from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LAH suspension.
-
After the addition is complete, gently reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and quench it by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting solid and wash it with diethyl ether or THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Bromo-2-fluoro-benzyl)-methyl-amine.
-
Purify the product by column chromatography on silica gel if necessary.
-
Quantitative Data for N-Alkylation of Substituted Amines with Alkyl Halides (General Examples):
| Entry | Amine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Substituted Indole | Methyl Iodide | NaH | DMF | RT | 2-24 | >90 |
| 2 | Substituted Indole | Ethyl Bromide | NaH | THF | RT | 2-24 | 85-95 |
| 3 | Substituted Indole | Benzyl Bromide | NaH | DMF | RT | 2-24 | >90 |
Note: The data in this table is representative of N-alkylation of substituted indoles and serves as a general guideline.[2] Reaction conditions for this compound may require optimization.
Reductive Amination with Carbonyl Compounds
Reductive amination is a versatile method for forming C-N bonds and involves the reaction of an amine with an aldehyde or a ketone in the presence of a reducing agent. This method is highly effective for the synthesis of secondary and tertiary amines.
General Reaction Scheme:
Experimental Protocol: General Reductive Amination
This protocol describes a general procedure for the N-alkylation of a substituted benzylamine using an aldehyde or ketone and sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., acetone, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, as a catalyst for ketones)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE or DCM.
-
Add the desired aldehyde or ketone (1.1-1.5 eq). For less reactive ketones, a catalytic amount of acetic acid (0.1-0.2 eq) can be added.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine or iminium ion intermediate.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Reductive Amination of Substituted Amines (General Examples):
| Entry | Amine Substrate | Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Benzaldehyde | NaBH(OAc)₃ | DCE | RT | 1-4 | >95 |
| 2 | Aniline | Acetone | NaBH₃CN | MeOH | RT | 12 | 80-90 |
| 3 | Substituted Benzylamine | Cyclohexanone | Benzylamine-borane | THF | RT | 12-24 | >90 |
Note: This data represents general conditions for reductive amination and may require optimization for this compound.[3]
Catalytic N-Alkylation with Alcohols
This "green" chemistry approach utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. The reaction proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, with water as the only byproduct.
General Reaction Scheme:
Experimental Protocol: General Catalytic N-Alkylation
This protocol provides a general procedure for the catalytic N-alkylation of an aromatic amine with a primary alcohol using a manganese pincer complex as the catalyst.
Materials:
-
This compound
-
Primary Alcohol (e.g., benzyl alcohol, ethanol)
-
Manganese PNP pincer complex catalyst
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup:
-
In an oven-dried Schlenk tube under an inert atmosphere, add the manganese pincer catalyst (1-5 mol%).
-
Add this compound (1.0 eq), the primary alcohol (1.2-2.0 eq), and potassium tert-butoxide (10-20 mol%).
-
Add anhydrous toluene.
-
-
Reaction:
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Catalytic N-Alkylation of Anilines with Alcohols (General Examples):
| Entry | Amine Substrate | Alcohol | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Benzyl Alcohol | Mn-PNP complex | KOtBu | 100 | 24 | 80-90 |
| 2 | 4-Methoxyaniline | Ethanol | Ru-complex | KOtBu | 120 | 24 | >85 |
| 3 | 4-Chloroaniline | Benzyl Alcohol | Ni-catalyst | - | 140 | 18 | >90 |
Note: This data is based on the N-alkylation of various anilines and serves as a starting point for optimization with this compound.[4][5]
Visualizations
Workflow for Direct N-Alkylation with Alkyl Halides
References
- 1. 4-Bromo-2-fluoro-N-methylbenzamide synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylation Reactions Involving 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the acylation of 4-bromo-2-fluorobenzylamine, a valuable building block in medicinal chemistry and drug discovery. The resulting N-(4-bromo-2-fluorobenzyl)amides are prevalent scaffolds in the development of novel therapeutic agents. This document outlines two primary methods for acylation: coupling with carboxylic acids using a peptide coupling agent and reaction with acyl chlorides.
Introduction
This compound is a key synthetic intermediate whose derivatives are explored for a variety of pharmacological activities. The presence of the bromo and fluoro substituents on the phenyl ring allows for modulation of physicochemical properties such as lipophilicity and metabolic stability, and the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions. Acylation of the primary amine to form an amide bond is a fundamental transformation in the synthesis of a diverse range of biologically active molecules.[1][2]
Data Presentation: Acylation of Halogenated Benzylamines
The following table summarizes representative yields for the acylation of 4-halobenzylamines with various carboxylic acids, providing a comparative overview of expected outcomes for similar reactions with this compound.
| Acylating Agent (Carboxylic Acid) | Amine | Coupling Agent | Solvent | Yield (%) | Reference |
| Cinnamic Acid | 4-Fluorobenzylamine | BOP | Acetonitrile | 75 | [1] |
| 4-Hydroxy-3-methoxybenzoic acid | 4-Fluorobenzylamine | BOP | Acetonitrile | 82 | [1] |
| [1,1'-Biphenyl]-4-carboxylic acid | 4-Chlorobenzylamine | BOP | Acetonitrile | 56 | [1] |
| 3,5-Dihydroxybenzoic acid | 4-Chlorobenzylamine | BOP | Acetonitrile | 71 | [1] |
Note: While these examples do not use this compound specifically, they represent analogous reactions with structurally similar halogenated benzylamines and provide a reasonable expectation for reaction efficiency.
Experimental Protocols
Two robust protocols for the N-acylation of this compound are detailed below. Method 1 employs a modern peptide coupling agent for the direct reaction with a carboxylic acid, while Method 2 follows the classical approach using an acyl chloride.
Protocol 1: Amide Coupling with a Carboxylic Acid using a Coupling Agent
This method is advantageous for its mild reaction conditions and broad substrate scope, allowing for the coupling of a wide variety of carboxylic acids directly with this compound. The use of a coupling agent like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitates the formation of an active ester intermediate, which then readily reacts with the amine.[1][2]
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., cinnamic acid)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or acetonitrile.
-
Addition of Reagents: To the stirred solution, add this compound (1.0 eq), BOP reagent (1.1 eq), and triethylamine (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(4-bromo-2-fluorobenzyl)amide.
-
Protocol 2: Acylation with an Acyl Chloride
This is a classic and often high-yielding method for amide bond formation. The high reactivity of the acyl chloride allows for a rapid reaction with this compound. A base is required to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC (typically complete within 1-3 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the solution and concentrate the organic phase under reduced pressure.
-
The resulting crude amide can be purified by column chromatography or recrystallization.
-
Visualizations
Caption: General experimental workflow for the acylation of this compound.
Caption: Logical relationship of synthesis and application in drug development.
References
Application Notes: Synthesis of Heterocyclic Compounds from 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzylamine is a versatile building block in medicinal chemistry, offering multiple reaction sites for the construction of diverse heterocyclic scaffolds. Its unique substitution pattern, featuring a reactive benzylamine moiety and strategically placed halogen atoms, allows for a range of cyclization strategies and subsequent functionalization. The bromine atom serves as a valuable handle for cross-coupling reactions, while the fluorine atom can modulate the physicochemical properties and metabolic stability of the final compounds. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.
This document provides detailed protocols and application notes for the synthesis of a key heterocyclic scaffold, a tetrahydroisoquinoline derivative, from this compound via the Pictet-Spengler reaction.
Synthesis of 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline
The Pictet-Spengler reaction is a robust and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to furnish the cyclized product. While this compound is not a β-arylethylamine, it can undergo a Pictet-Spengler-type reaction with formaldehyde to yield the corresponding 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline.
Reaction Workflow
The synthesis proceeds in a one-pot reaction where this compound is reacted with an aqueous solution of formaldehyde in the presence of a strong acid, typically hydrochloric acid. The reaction mixture is heated to drive the cyclization.
Caption: Pictet-Spengler reaction of this compound.
Experimental Protocol
Materials:
-
This compound hydrochloride
-
Formaldehyde (37% aqueous solution)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in water, add formaldehyde (37% aq. solution, 1.2 eq).
-
Add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with a suitable base, such as a sodium hydroxide solution, until a basic pH is achieved.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline.
Quantitative Data
While a specific literature source providing the yield for this exact transformation could not be located within the scope of this search, typical yields for Pictet-Spengler reactions of this nature can range from moderate to good, depending on the specific reaction conditions and purification methods employed. The following table provides hypothetical data based on common outcomes for similar reactions.
| Starting Material | Reagents | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound HCl | Formaldehyde, HCl | 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline | 4-8 | 100 (Reflux) | 60-75 (estimated) |
Applications in Drug Discovery
The resulting 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a valuable intermediate for further synthetic elaboration. The bromine atom can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce a wide range of substituents, thereby enabling the generation of diverse chemical libraries for biological screening. The secondary amine of the tetrahydroisoquinoline core can be functionalized through alkylation or acylation to further explore the chemical space.
The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs. Its rigid framework is ideal for presenting pharmacophoric features in a well-defined spatial orientation, making it a common core in the design of kinase inhibitors, GPCR ligands, and other therapeutic agents.
Logical Workflow for a Drug Discovery Program
The following diagram illustrates a potential workflow for utilizing the synthesized tetrahydroisoquinoline in a drug discovery program.
Caption: Drug discovery workflow utilizing the synthesized heterocycle.
Conclusion
This compound serves as a readily accessible starting material for the synthesis of valuable heterocyclic scaffolds, such as 7-Bromo-5-fluoro-1,2,3,4-tetrahydroisoquinoline, through well-established synthetic methodologies like the Pictet-Spengler reaction. The resulting product is a versatile intermediate for the generation of diverse compound libraries, making it a valuable tool for researchers and scientists in the field of drug discovery and development. The strategic incorporation of fluorine and bromine atoms provides opportunities for fine-tuning molecular properties and for late-stage functionalization, highlighting the potential of this building block in the creation of novel therapeutic agents.
Application of 4-Bromo-2-fluorobenzylamine in Agrochemical Research
Application Note AN4B2FBA-AG01
Introduction
4-Bromo-2-fluorobenzylamine is a valuable fluorinated and brominated building block for the synthesis of novel active ingredients in agrochemical research. The presence of both fluorine and bromine atoms on the phenyl ring can significantly influence the biological activity, metabolic stability, and overall physicochemical properties of a parent molecule. While not typically an active ingredient itself, this compound serves as a key intermediate for introducing the 4-bromo-2-fluorobenzyl moiety into a variety of chemical scaffolds. This moiety is of interest in the development of new insecticides, fungicides, and herbicides.
The primary amine functionality of this compound allows for its facile reaction with a wide range of electrophiles, most notably acyl chlorides, carboxylic acids, and isocyanates, to form corresponding amides and ureas. These functional groups are prevalent in a large number of commercial and developmental agrochemicals. The 4-bromo-2-fluorophenyl group can impart favorable properties such as increased lipophilicity, which can aid in cuticle penetration, and can influence the binding affinity of the molecule to its biological target.
Principle Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical research is as a nucleophilic intermediate in the synthesis of potential new active ingredients. Key areas of application include:
-
Synthesis of Novel Insecticidal Amides: The benzylamine can be acylated with various carboxylic acid derivatives to produce N-(4-bromo-2-fluorobenzyl) amides. This class of compounds has been explored for insecticidal activity, often targeting the nervous system of insects.
-
Development of Fungicidal Carboxamides: Similar to insecticides, fungicidal activity is often found in carboxamide structures. This compound can be reacted with fungicidally active carboxylic acid fragments to generate new candidate fungicides.
-
Creation of Herbicidal Ureas and Thioureas: Reaction with isocyanates or isothiocyanates can yield substituted ureas and thioureas, respectively. These functional groups are present in several classes of herbicides that act by inhibiting specific plant enzymes.
Data Presentation: Representative Biological Activity
As this compound is an intermediate, its own biological activity is not the primary focus. Instead, the activity of its derivatives is of interest. The following table presents hypothetical, yet representative, quantitative data for a series of N-(4-bromo-2-fluorobenzyl) amides screened for insecticidal activity against a model pest, such as the Diamondback Moth (Plutella xylostella).
| Compound ID | R Group on Acyl Moiety | Mortality at 100 ppm (%) | LC50 (ppm) |
| BFBA-A01 | -CH3 | 45 | >100 |
| BFBA-A02 | -CF3 | 85 | 22.5 |
| BFBA-A03 | -Phenyl | 60 | 78.1 |
| BFBA-A04 | 4-Chlorophenyl | 95 | 10.3 |
| BFBA-A05 | 2,6-Difluorophenyl | 98 | 5.7 |
This data is for illustrative purposes only and represents a typical outcome of a screening campaign for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Bromo-2-fluorobenzonitrile
This protocol describes a representative method for the synthesis of the title compound.
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Borane tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 4-bromo-2-fluorobenzonitrile (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane tetrahydrofuran complex (3 equivalents, 1 M in THF) dropwise with stirring.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and slowly add methanol dropwise to quench the excess borane.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Partition the residue between 1 M aqueous sodium hydroxide and ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound, typically as an oil.
Protocol 2: General Procedure for the Synthesis of N-(4-bromo-2-fluorobenzyl) Amide Derivatives
This protocol outlines a general method for acylating this compound to produce candidate agrochemicals.
Materials:
-
This compound
-
Acyl chloride of interest (e.g., 4-chlorobenzoyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or other suitable base
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-bromo-2-fluorobenzyl) amide.
Protocol 3: Representative Insecticidal Bioassay Protocol (Leaf-Dip Method)
This protocol describes a common method for evaluating the insecticidal activity of synthesized compounds.
Materials:
-
Synthesized N-(4-bromo-2-fluorobenzyl) amide derivatives
-
Acetone
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Cabbage leaf discs
-
Third-instar larvae of a target insect (e.g., Plutella xylostella)
-
Petri dishes with moist filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone (e.g., 10,000 ppm).
-
Create a series of test solutions by diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to achieve the desired concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm). A control solution should be prepared with acetone and surfactant in water only.
-
Dip cabbage leaf discs into each test solution for 10-20 seconds and allow them to air dry.
-
Place one treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce 10-15 third-instar larvae into each petri dish.
-
Incubate the petri dishes at a controlled temperature and humidity (e.g., 25 °C, 60-70% RH).
-
Assess larval mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for agrochemical synthesis and screening.
Caption: Structure-Activity Relationship (SAR) logic.
Application Notes and Protocols: 4-Bromo-2-fluorobenzylamine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzylamine and its direct precursors, such as 4-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzonitrile, are valuable building blocks in the synthesis of a variety of kinase inhibitors. The strategic placement of the bromo, fluoro, and amino or potential amino groups on the phenyl ring provides synthetic handles for the construction of complex heterocyclic scaffolds that are central to the activity of many kinase inhibitors. This document provides an overview of the application of this building block in the development of targeted therapies, detailed experimental protocols for the synthesis of key intermediates and final compounds, and data on the biological activity of the resulting inhibitors.
Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous drugs approved for the treatment of various malignancies.
The 4-bromo-2-fluorobenzyl moiety is incorporated into the structure of several potent kinase inhibitors, where it often serves as a key fragment for interaction with the target kinase or as a versatile intermediate for further chemical modifications. This application note will focus on its utility in the synthesis of inhibitors targeting the MAPK/ERK pathway, such as BRAF inhibitors, as well as its potential in the development of inhibitors for other kinase families like EGFR.
Kinase Inhibitors Synthesized Using 4-Bromo-2-fluorobenzyl Precursors
The 4-bromo-2-fluorobenzyl structural motif is a key component in several clinically important kinase inhibitors. Its utility stems from the ability to use the bromine atom for cross-coupling reactions to build complexity and the influence of the fluorine atom on the physicochemical properties of the final molecule.
Dabrafenib (BRAF Inhibitor)
Dabrafenib is a potent inhibitor of BRAF kinase, particularly the V600E mutant, which is prevalent in melanoma and other cancers. The synthesis of Dabrafenib can be accomplished through various routes, with key intermediates being derived from precursors containing the 4-bromo-2-fluorophenyl structure. While a direct synthesis from this compound is not the most common route, the structurally related 3-amino-2-fluorobenzoic acid is a key starting material.
Vemurafenib (BRAF Inhibitor)
Vemurafenib is another selective inhibitor of BRAF V600E-mutated kinases. Its synthesis involves the coupling of a substituted pyrrolopyridine core with a difluorophenyl moiety. Precursors for the difluorophenyl portion can be synthesized from starting materials like 4-bromo-2-fluorobenzaldehyde, highlighting the importance of this structural class of building blocks.
Quantitative Data on Kinase Inhibition
The following table summarizes the inhibitory activity of kinase inhibitors synthesized using precursors related to the 4-bromo-2-fluorobenzyl scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions |
| Vemurafenib | BRAF V600E | 31 | Biochemical Assay[1] |
| Wild-Type BRAF | 100 | Biochemical Assay[1] | |
| C-RAF | 48 | Biochemical Assay[2] | |
| SRMS | 18 | Cell-free assay[2] | |
| ACK1 | 19 | Cell-free assay[2] | |
| Dabrafenib | BRAF V600E | 5 | Biochemical Assay |
| BRAF Wild-Type | 3.2 | Biochemical Assay | |
| c-RAF | 4.9 | Biochemical Assay |
Signaling Pathways and Experimental Workflows
MAPK/ERK Signaling Pathway
Vemurafenib and Dabrafenib target the BRAF kinase, a key component of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway regulates cell proliferation, differentiation, and survival. Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of the pathway, promoting uncontrolled cell growth.
References
Protocol for Reductive Amination with 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol details the reductive amination reaction using 4-bromo-2-fluorobenzylamine with a representative aliphatic aldehyde, isobutyraldehyde. The resulting N-substituted benzylamine core is a common scaffold in a variety of pharmacologically active molecules.
The use of this compound as the amine source introduces two key halogen substituents onto the aromatic ring. The bromine atom serves as a versatile synthetic handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The fluorine atom can enhance metabolic stability and modulate the physicochemical properties of the final compound, such as lipophilicity and pKa, which are critical parameters in drug design.
Sodium triacetoxyborohydride (NaBH(OAc)₃), also known as STAB, is the reducing agent of choice for this protocol.[1] It is a mild and selective hydride donor that efficiently reduces the in situ-formed iminium ion intermediate without significantly reducing the starting aldehyde.[2] This selectivity minimizes the formation of alcohol byproducts and allows for a convenient one-pot procedure.[2] Dichloromethane (DCM) is employed as the solvent due to its inert nature and ability to dissolve the reactants and intermediates. A catalytic amount of acetic acid is often beneficial to facilitate the formation of the iminium ion.[3]
Reaction Scheme
The overall transformation involves the condensation of this compound with an aldehyde (isobutyraldehyde in this example) to form a Schiff base (iminium ion intermediate), which is then reduced in situ by sodium triacetoxyborohydride to yield the corresponding secondary amine.
Caption: General reaction scheme for the reductive amination of isobutyraldehyde with this compound.
Experimental Protocol
This protocol describes the synthesis of N-(4-bromo-2-fluorobenzyl)isobutylamine.
Materials:
-
This compound
-
Isobutyraldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet (optional, for maintaining an inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional, for purification)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Aldehyde Addition: Add isobutyraldehyde (1.1-1.2 equivalents) to the stirred solution of the amine at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: To the reaction mixture, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, if necessary.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of various aldehydes with this compound.
| Aldehyde/Ketone | Amine | Reducing Agent (Equivalents) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Isobutyraldehyde | This compound | NaBH(OAc)₃ (1.5) | DCM | 4 | 85-95 | >95 |
| Propanal | This compound | NaBH(OAc)₃ (1.5) | DCM | 3 | 88-96 | >95 |
| Acetone | This compound | NaBH(OAc)₃ (1.5) | DCM | 8 | 80-90 | >95 |
| Cyclohexanone | This compound | NaBH(OAc)₃ (1.5) | DCM | 12 | 75-85 | >95 |
Note: Yields and reaction times are approximate and may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Reaction Mechanism
The mechanism of reductive amination involves two main stages: the formation of an iminium ion followed by its reduction.
Caption: Mechanism of reductive amination.
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the reductive amination protocol.
Caption: Experimental workflow for reductive amination.
References
Application Notes and Protocols for the Derivatization of 4-Bromo-2-fluorobenzylamine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorobenzylamine is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the bromine and fluorine atoms on the aromatic ring provides unique opportunities to modulate the physicochemical and pharmacological properties of derivative compounds. The bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. This document provides detailed application notes and experimental protocols for the key derivatization reactions of this compound, including N-acylation, N-sulfonylation, and reductive amination.
Key Derivatization Strategies
The primary amino group of this compound is the principal site for derivatization, allowing for the introduction of a wide array of functional groups and molecular scaffolds. The main strategies covered in these notes are:
-
N-Acylation: The formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivative. This is a common method to introduce diverse side chains and build larger molecules.
-
N-Sulfonylation: The reaction of the amine with a sulfonyl chloride to form a sulfonamide. Sulfonamides are important functional groups in many marketed drugs due to their ability to act as bioisosteres of other functional groups and participate in hydrogen bonding.
-
Reductive Amination: The reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to a secondary or tertiary amine. This method is highly effective for introducing alkyl or arylalkyl substituents.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the derivatization of this compound, based on established protocols for analogous aromatic amines.
Table 1: N-Acylation of this compound
| Acylating Agent | Coupling Reagent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Carboxylic Acid | HATU | DIPEA | DMF | 25 | 2-6 | 85-95 |
| Carboxylic Acid | EDC/HOBt | DIPEA | DCM/DMF | 0 to 25 | 12-24 | 80-90 |
| Acyl Chloride | Pyridine | Pyridine | DCM | 0 to 25 | 1-3 | 90-98 |
| Anhydride | DMAP (cat.) | Et3N | DCM | 25 | 2-4 | 90-98 |
Table 2: N-Sulfonylation of this compound
| Sulfonyl Chloride | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Arylsulfonyl Chloride | Pyridine | Pyridine/DCM | 0 to 25 | 2-4 | 85-95 |
| Alkylsulfonyl Chloride | Et3N | DCM | 0 to 25 | 3-6 | 80-90 |
Table 3: Reductive Amination with this compound
| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aldehyde | NaBH(OAc)3 | DCE | 25 | 12-24 | 70-90 |
| Ketone | NaBH(OAc)3 | DCE | 25 | 24-48 | 60-80 |
| Aldehyde | NaBH3CN | MeOH | 25 | 12-24 | 75-95 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key derivatization reactions of this compound.
Protocol 1: N-Acylation using HATU
This protocol describes a highly efficient method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add this compound (1.0 eq) and DIPEA (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: N-Sulfonylation
This protocol details the synthesis of N-sulfonylated derivatives of this compound.
Materials:
-
This compound
-
Sulfonyl chloride of interest
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Protocol 3: Reductive Amination
This protocol describes the synthesis of secondary amines via reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.[1]
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
N-Acylation Experimental Workflow
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation Experimental Workflow
Caption: Workflow for the N-sulfonylation of this compound.
Reductive Amination Experimental Workflow
Caption: Workflow for the reductive amination of this compound.
References
Application Notes and Protocols for the Scale-Up Synthesis of 4-Bromo-2-fluorobenzylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzylamines are critical building blocks in modern medicinal chemistry and drug development. The incorporation of fluorine atoms into the benzylamine structure can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 4-Bromo-2-fluorobenzylamine, in particular, serves as a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. This document provides detailed protocols for the scale-up synthesis of this compound, presenting quantitative data in structured tables and visual diagrams for key experimental workflows.
Synthetic Strategies Overview
The synthesis of this compound on a larger scale can be approached through several strategic routes, primarily differing in the choice of starting material. The most common and scalable methods include the reduction of 4-bromo-2-fluorobenzonitrile, the reductive amination of 4-bromo-2-fluorobenzaldehyde, and the reduction of an intermediate amide derived from 4-bromo-2-fluorobenzoic acid. A patent also describes the hydrogenation of the corresponding halogenated benzaldoxime.[2] The selection of a specific pathway often depends on the cost and availability of the starting materials, as well as the desired purity of the final product.
Experimental Protocols
Protocol 1: Synthesis via Reduction of 4-Bromo-2-fluorobenzonitrile
This protocol details the synthesis of this compound from 4-bromo-2-fluorobenzonitrile.
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 |
| Borane tetrahydrofuran complex (1M) | BH₃·THF | 85.94 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |
| Methanol (MeOH) | CH₄O | 32.04 |
| Sodium hydroxide (NaOH), 1M aqueous | NaOH | 40.00 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 |
Procedure:
-
Reaction Setup: In a suitably sized, oven-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a 1M solution of borane tetrahydrofuran complex in THF (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Solvent Removal: Concentrate the solution under reduced pressure to remove the bulk of the solvents.
-
Work-up: Partition the residue between a 1M aqueous solution of sodium hydroxide and ethyl acetate.
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Filtration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound as a yellow oil.[3]
Quantitative Data:
| Parameter | Value |
| Yield | >70% |
| Purity | >97% |
Protocol 2: Synthesis via Reductive Amination of 4-Bromo-2-fluorobenzaldehyde
This protocol outlines the synthesis of this compound from 4-bromo-2-fluorobenzaldehyde.
Reaction Scheme:
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 |
| Ammonia Source (e.g., NH₄OAc) | C₂H₇NO₂ | 77.08 |
| Sodium cyanoborohydride (NaBH₃CN) | NaBH₃CN | 62.84 |
| Methanol (MeOH) | CH₄O | 32.04 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 |
| Brine | NaCl (aq) | - |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
Procedure:
-
Reaction Setup: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in methanol, add an ammonia source such as ammonium acetate (1.5 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Work-up: Dilute the residue with water and extract with dichloromethane.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 60-80% |
| Purity | >98% |
Visual Diagrams
Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound.
Potential Biological Signaling Context
While the direct signaling pathways of this compound are not extensively documented, its derivatives are often investigated as inhibitors of various enzymes or as ligands for receptors in drug discovery. For instance, fluorinated benzylamines can be precursors to compounds targeting enzymes like monoamine oxidase (MAO) or receptors involved in neurotransmission. The following diagram illustrates a hypothetical signaling pathway where a derivative could act as an inhibitor.
Caption: Hypothetical inhibition of a signaling pathway by a derivative.
Conclusion
The protocols and data presented provide a comprehensive guide for the scale-up synthesis of this compound. The choice of synthetic route can be tailored based on available resources and desired scale. The provided workflows and diagrams offer a clear visual representation of the experimental processes and potential biological applications, aiding researchers in the efficient production and utilization of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-2-fluorobenzylamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-2-fluorobenzylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common forms of this compound available for laboratory use?
A1: this compound is typically available as a free base, which may be a liquid or a solid, and as a hydrochloride salt, which is generally a solid.[1][2][3] The choice between the free base and the salt often depends on the requirements of the subsequent synthetic steps and the desired physical properties for handling and storage.
Q2: What are the typical impurities in crude this compound?
A2: Impurities can originate from the starting materials and byproducts of the synthesis. Common synthetic routes start from 4-bromo-2-fluorobenzaldehyde or 4-bromo-2-fluorobenzonitrile.[4][5] Therefore, potential impurities may include:
-
Unreacted starting materials (e.g., 4-bromo-2-fluorobenzaldehyde, 4-bromo-2-fluorobenzonitrile).
-
Byproducts from the reduction step (e.g., corresponding alcohols or partially reduced intermediates).
-
Residual reagents and solvents from the work-up procedure.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the physical state of your compound and the nature of the impurities.
-
Recrystallization: This is a highly effective method for purifying solid this compound or its hydrochloride salt.
-
Column Chromatography: This technique is useful for purifying the free base, especially if it is a liquid or an oil, and for separating it from closely related impurities.[6][7][8]
-
Distillation: Vacuum distillation can be employed for the purification of the free base if it is a liquid with sufficient thermal stability.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. | 1. Add more hot solvent in small portions until the compound dissolves. 2. Select a more suitable solvent or a solvent mixture. A good solvent will dissolve the compound when hot but not when cold.[9][10][11] |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation temperature. 2. Ensure slow cooling. 3. Scratch the inside of the flask with a glass rod to induce crystallization. 4. Add a seed crystal of the pure compound.[12] |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not saturated. 3. Cooling is too rapid. | 1. Evaporate some of the solvent to concentrate the solution. 2. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9][10] |
| Low recovery of the purified compound. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent at room temperature. | 1. Use the minimum amount of hot solvent necessary for dissolution. 2. Preheat the filtration apparatus (funnel and receiving flask). 3. Wash the collected crystals with a small amount of ice-cold solvent.[11][12] |
| Colored impurities in the final product. | The impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[12] |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the compound from impurities. | 1. Inappropriate solvent system (eluent). 2. Column was not packed properly. 3. Column was overloaded with the crude sample. | 1. Optimize the eluent system using Thin Layer Chromatography (TLC) first to achieve good separation (Rf value of the desired compound around 0.3-0.4).[7] 2. Ensure the column is packed uniformly without any cracks or air bubbles. 3. Use an appropriate ratio of crude material to the stationary phase (typically 1:20 to 1:100 by weight). |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The eluent is too polar. | Start with a less polar eluent. For example, begin with pure hexane and gradually add a more polar solvent. |
| Streaking or tailing of the compound band. | 1. The compound is not fully soluble in the eluent. 2. The compound is interacting too strongly with the stationary phase (e.g., silica gel for a basic amine). 3. The column is overloaded. | 1. Ensure the compound is fully dissolved in the minimum amount of eluent before loading it onto the column. 2. Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing of amines on silica gel. 3. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
This protocol describes a general procedure for the recrystallization of the hydrochloride salt of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirrer
-
Buchner funnel and vacuum flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v) while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound (Free Base)
This protocol provides a general method for the purification of the free base form of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system by TLC analysis of the crude material. A mixture of hexane and ethyl acetate is a good starting point. For basic amines, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can prevent tailing. A good separation is usually achieved when the desired compound has an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (slurry packing is recommended).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.[13]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. strem.com [strem.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. nbinno.com [nbinno.com]
- 5. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. columbia.edu [columbia.edu]
- 8. rnlkwc.ac.in [rnlkwc.ac.in]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2-fluorobenzylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two common synthetic routes: the reduction of 4-bromo-2-fluorobenzonitrile and the hydrogenation of 4-bromo-2-fluorobenzaldehyde oxime.
Route 1: Reduction of 4-Bromo-2-fluorobenzonitrile
Issue 1: Low Yield of this compound
Q: My reduction of 4-bromo-2-fluorobenzonitrile is resulting in a low yield of the desired product. What are the likely causes and how can I optimize the reaction?
A: Low yields in this reduction can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The reducing agent may not be sufficiently reactive, or the reaction time and temperature may be inadequate. | - For LiAlH₄ reductions, ensure the reagent is fresh and added portion-wise to a solution of the nitrile in an anhydrous ether solvent (e.g., THF, diethyl ether). - For catalytic hydrogenation, ensure the catalyst is active and not poisoned. Increase hydrogen pressure and/or reaction time if necessary. |
| Side Reactions | Several side reactions can consume the starting material or the product, leading to a lower yield of the desired amine. | - Formation of Aldehyde/Imine: Incomplete reduction can lead to the formation of the corresponding aldehyde or imine. To address this, ensure a sufficient excess of the reducing agent is used and consider extending the reaction time. - Dehalogenation: Reductive cleavage of the C-Br bond can occur, leading to the formation of 2-fluorobenzylamine. Using milder reducing agents or optimizing reaction conditions (e.g., lower temperature) can mitigate this. - Hydrolysis of Nitrile: If water is present, the nitrile group can hydrolyze to the corresponding amide or carboxylic acid, especially during workup. Ensure anhydrous conditions are maintained throughout the reaction. |
| Difficult Workup | The workup procedure for LiAlH₄ reductions can be challenging, leading to product loss. The formation of aluminum salts can create emulsions that are difficult to separate. | - Employ a standard Fieser workup: for 'x' g of LiAlH₄, cautiously add x mL of water, followed by x mL of 15% NaOH solution, and then 3x mL of water. Stirring this mixture should produce a granular precipitate that can be filtered off.[1][2][3] - Alternatively, quenching with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can help to break up aluminum emulsions.[4] |
| Product Volatility | While this compound is not extremely volatile, some loss can occur during solvent removal if not performed under controlled conditions. | - Use a rotary evaporator with controlled temperature and pressure to remove the solvent. Avoid excessive heat. |
Issue 2: Presence of Impurities in the Final Product
Q: My purified this compound shows impurities by GC-MS analysis. What are these impurities and how can I remove them?
A: Common impurities can arise from side reactions during the synthesis or from the starting materials.
| Common Impurity | Origin | Recommended Purification Method |
| Unreacted 4-Bromo-2-fluorobenzonitrile | Incomplete reduction. | - Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) can effectively separate the more polar amine from the less polar nitrile. - Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous phase as its hydrochloride salt, leaving the unreacted nitrile in the organic phase. The aqueous layer can then be basified and the product re-extracted. |
| 4-Bromo-2-fluorobenzaldehyde | Formed from the intermediate imine upon hydrolysis during workup. | - Column Chromatography: As with the unreacted nitrile, the aldehyde can be separated by column chromatography. - Bisulfite Adduct Formation: The aldehyde can be selectively removed by forming a solid bisulfite adduct. |
| N-(4-Bromo-2-fluorobenzyl)formamide | If the nitrile reduction is incomplete and the workup is acidic with a source of formate, this amide can form. A major impurity in the analysis of similar fluorobenzylamines has been identified as an amide.[5][6] | - Column Chromatography: The amide is more polar than the amine and can be separated on silica gel. |
| 2-Fluorobenzylamine | Dehalogenation of the starting material or product. | - This impurity is very difficult to separate from the desired product due to their similar properties. The most effective approach is to prevent its formation by optimizing the reduction conditions (milder reducing agent, lower temperature). If present, fractional distillation under high vacuum or preparative HPLC may be required. |
Route 2: Hydrogenation of 4-Bromo-2-fluorobenzaldehyde Oxime
Issue: Formation of Secondary and Tertiary Amines
Q: The hydrogenation of my 4-bromo-2-fluorobenzaldehyde oxime is producing significant amounts of secondary and tertiary amines. How can I improve the selectivity for the primary amine?
A: The formation of secondary and tertiary amines is a known side reaction in the hydrogenation of oximes, often proceeding through the condensation of the initially formed primary amine with the intermediate imine.
| Potential Cause | Explanation | Recommended Solution |
| Presence of Water | Water in the reaction mixture can promote the formation of secondary and tertiary amines.[7] | - Ensure the use of anhydrous solvents (e.g., absolute ethanol) and dry starting materials. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Reaction Conditions | High temperatures and prolonged reaction times can favor the formation of byproducts. | - Conduct the hydrogenation at or near room temperature. - Monitor the reaction closely by GC or TLC and stop the reaction as soon as the starting material is consumed. |
| Catalyst Choice | The choice of catalyst can influence the selectivity of the reaction. | - A patent for a similar synthesis suggests that non-palladium noble metals or base metals can be effective.[7] Raney Nickel is a common choice for such reductions. |
| Acidic Additives | The presence of an acid can help to protonate the primary amine as it is formed, preventing it from reacting further. | - The addition of an acid, such as hydrogen chloride in ethanol, can improve the selectivity for the primary amine.[7] The product will be isolated as the hydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent synthetic routes are the reduction of 4-bromo-2-fluorobenzonitrile and the reductive amination of 4-bromo-2-fluorobenzaldehyde, which often proceeds via the formation and subsequent hydrogenation of the corresponding oxime.
Q2: Which reducing agent is best for the conversion of 4-bromo-2-fluorobenzonitrile to the benzylamine?
A2: The choice of reducing agent depends on the available equipment and desired scale.
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and effective reducing agent for this transformation. However, it is highly reactive, requires strictly anhydrous conditions, and the workup can be challenging.[2][8]
-
Catalytic Hydrogenation: This method uses a catalyst (e.g., Raney Nickel, Platinum, or Rhodium) and hydrogen gas. It is often cleaner and easier to work up than LiAlH₄ reductions but may require specialized high-pressure equipment. This method can also be prone to dehalogenation.
-
Sodium Borohydride (NaBH₄) in combination with a Lewis acid: NaBH₄ alone is generally not strong enough to reduce nitriles. However, its reactivity can be enhanced by the addition of a Lewis acid (e.g., ZrCl₄, TiCl₄).[9]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a stain that visualizes amines (e.g., ninhydrin) can be useful. For GC analysis, the disappearance of the starting material peak and the appearance of the product peak will indicate the reaction's progress.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Nitrile Reduction (LiAlH₄) | Route 2: Oxime Hydrogenation |
| Starting Material | 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-fluorobenzaldehyde |
| Key Reagents | LiAlH₄, anhydrous ether | Hydroxylamine, Hydrogen, Catalyst (e.g., Raney Ni) |
| Reported Yield | Typically high (can exceed 80-90%) | Yields of no less than 70%, preferably no less than 85% have been reported for similar compounds.[7] |
| Common Side Products | Aldehyde, imine, dehalogenated amine, amide | Secondary and tertiary amines, partially reduced intermediates |
| Advantages | Direct conversion from a common precursor. | Avoids the use of highly reactive metal hydrides. |
| Disadvantages | Requires strictly anhydrous conditions, challenging workup. | Two-step process from the aldehyde, potential for byproduct formation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 4-Bromo-2-fluorobenzonitrile with LiAlH₄
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 4-bromo-2-fluorobenzonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture back to 0 °C.
-
Perform the Fieser workup by cautiously and sequentially adding the following dropwise:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water.
-
-
Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate should form.
-
Add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Synthesis of this compound via Hydrogenation of 4-Bromo-2-fluorobenzaldehyde Oxime
Step 2a: Synthesis of 4-Bromo-2-fluorobenzaldehyde Oxime
-
Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum to yield 4-bromo-2-fluorobenzaldehyde oxime.
Step 2b: Hydrogenation of 4-Bromo-2-fluorobenzaldehyde Oxime
-
In a hydrogenation vessel, dissolve the 4-bromo-2-fluorobenzaldehyde oxime (1.0 equivalent) in absolute ethanol.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen and by TLC/GC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the catalyst through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation under high vacuum.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in nitrile reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions of 4-Bromo-2-fluorobenzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzylamine in coupling reactions. The following information is designed to help overcome common challenges and optimize reaction conditions for successful synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox.[1] - Consider using a pre-formed, air-stable palladium precatalyst (e.g., G3 or G4 precatalysts) to ensure the generation of the active Pd(0) species.[2] | Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen and moisture, which can lead to catalyst deactivation. Pre-catalysts offer improved stability and more reliable activation.[2] |
| Inefficient Oxidative Addition | - Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos). - Increase the reaction temperature in increments of 10-20 °C. | The electron-withdrawing nature of the ortho-fluoro group can make oxidative addition more challenging. Electron-rich ligands enhance the electron density on the palladium center, facilitating this key step.[1] |
| Inappropriate Base | - For Buchwald-Hartwig aminations, screen stronger bases like NaOtBu or LHMDS if compatible with other functional groups.[2] For Suzuki couplings, consider bases like K₃PO₄ or Cs₂CO₃.[3] - If the substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ can be used, potentially requiring higher temperatures or longer reaction times.[4][5] | The choice of base is critical and highly dependent on the specific coupling partners and reaction type. The base is involved in the deprotonation of the amine (in C-N coupling) or the activation of the boronic acid (in Suzuki coupling).[3] |
| Poor Solubility | - Screen different anhydrous solvents. Toluene and dioxane are common choices for Buchwald-Hartwig reactions, while ethereal solvents like THF or 2-MeTHF can be effective for Suzuki couplings.[5][6] - For Suzuki reactions, the addition of a small amount of water can sometimes improve the solubility of the base and facilitate the reaction. | Reagent solubility is crucial for efficient reaction kinetics. The choice of solvent can significantly impact the outcome of the reaction.[5] |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Recommended Action | Rationale |
| Hydrodehalogenation (Replacement of Bromine with Hydrogen) | - Ensure the reaction is performed under a strictly inert atmosphere. - Lower the reaction temperature. - Use a ligand that promotes faster reductive elimination. | This side reaction can be caused by traces of water or other protic sources in the presence of the palladium catalyst and a base. |
| Homocoupling of Boronic Acid (in Suzuki reactions) | - Thoroughly degas all solvents and reagents. - Use a pre-formed palladium catalyst to avoid side reactions during the in-situ reduction of Pd(II) to Pd(0). | Homocoupling is often promoted by the presence of oxygen. |
| Protodeborylation of Boronic Acid (in Suzuki reactions) | - Use a less harsh base or a shorter reaction time. - Consider using a more stable boronic ester (e.g., a pinacol ester) or an organotrifluoroborate instead of the boronic acid.[7][8] | Boronic acids can be unstable under certain reaction conditions, leading to their decomposition before they can participate in the catalytic cycle.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the best initial conditions for a Buchwald-Hartwig amination with this compound?
A1: A good starting point for the Buchwald-Hartwig amination of this compound would be to use a palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. Anhydrous toluene or dioxane are suitable solvents, and a reaction temperature of 80-110 °C is typical.[1][2] All reagents and solvents should be anhydrous, and the reaction should be performed under an inert atmosphere.[1]
Q2: How does the ortho-fluoro group on this compound affect the coupling reaction?
A2: The ortho-fluoro substituent is electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition to the palladium center. However, it can also influence the steric environment around the reaction site. The primary amine of the benzylamine moiety can also coordinate to the palladium catalyst, potentially complicating the catalytic cycle. Careful selection of a sterically hindered and electron-rich ligand is crucial to overcome these challenges.
Q3: Can I use weaker bases for the coupling reaction if my substrate is base-sensitive?
A3: Yes, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, especially in cases where strong bases like NaOtBu might cause decomposition of the starting materials or products.[4][5] Be aware that using a weaker base may require higher reaction temperatures or longer reaction times to achieve complete conversion. For some challenging substrates, organic bases like DBU have also been explored.[9]
Q4: For a Suzuki coupling, should I use a boronic acid or a boronic ester?
A4: While boronic acids are commonly used, they can be prone to decomposition (protodeboronation).[7] If you are experiencing low yields due to the instability of your boronic acid, using a more stable derivative like a pinacol boronate ester or a potassium trifluoroborate salt is a good strategy.[7][8] These alternatives often exhibit greater stability and can lead to more reproducible results.
Data Presentation: Representative Reaction Conditions for C-N Coupling
The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl bromides with primary amines. These should serve as a starting point for the optimization of reactions with this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85 |
| 3 | G3-XPhos Precatalyst (1) | - | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 24 | 88 |
This table is a compilation of representative data and should be used as a guideline for reaction optimization.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method and may require optimization for specific amine coupling partners.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Addition of Reagents: To the same vessel, add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Addition of Solvent: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may need to be optimized for specific boronic acids or esters.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 2-MeTHF and water, 10:1) via syringe.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Caption: Decision tree for selecting initial reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 4-Bromo-2-fluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Bromo-2-fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthetically prepared this compound?
A1: Common impurities can originate from the synthetic route, which often involves the reduction of 4-bromo-2-fluorobenzonitrile. Potential impurities include:
-
Unreacted Starting Material: 4-bromo-2-fluorobenzonitrile.
-
Byproducts from Reduction: Incomplete reduction can lead to the corresponding imine or other intermediates. Over-reduction can result in de-halogenated species. When using borane reagents, borane-amine complexes can also be present as impurities.
-
Side-reaction Products: Depending on the specific synthetic conditions, other related substituted benzylamines could be formed.
-
Residual Solvents: Solvents used in the synthesis and workup may remain in the final product.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the main component and detecting non-volatile impurities.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in the identification and quantification of structurally related impurities.
-
Thin-Layer Chromatography (TTC): A quick and effective method for monitoring the progress of purification.
Troubleshooting Guides
This section provides solutions to common issues encountered during the purification of this compound.
Recrystallization
Issue 1: Oiling out instead of crystallization.
-
Possible Cause: The compound is coming out of the solution above its melting point. This can be due to the solvent having too high of a boiling point or the presence of impurities that depress the melting point.
-
Solution:
-
Add more solvent: Re-heat the mixture until a clear solution is formed and add a small amount of additional hot solvent to lower the saturation point.
-
Change solvent system: Select a solvent or a solvent mixture with a lower boiling point. For aromatic amines, mixtures like ethanol/water or hexane/ethyl acetate can be effective.[3]
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of pure this compound.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used, and the solution was not sufficiently saturated upon cooling.
-
The compound has significant solubility in the cold solvent.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Optimize cooling: Cool the solution slowly to room temperature to allow for maximum crystal formation before placing it in an ice bath.
-
Preheat filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.[4]
-
Concentrate the mother liquor: After collecting the first crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
-
Issue 3: The recrystallized product is still impure.
-
Possible Cause:
-
The chosen solvent is not effective at separating the specific impurities present.
-
The cooling process was too rapid, leading to the trapping of impurities within the crystals.
-
-
Solution:
-
Select a different solvent system: Experiment with different solvents or solvent mixtures. For amines, sometimes the addition of a small amount of an organic acid can help in forming a salt which may have better crystallization properties.[5]
-
Slow cooling: Allow the solution to cool to room temperature undisturbed over a longer period before further cooling in an ice bath.
-
Repeat recrystallization: A second recrystallization step may be necessary to achieve the desired purity.
-
Column Chromatography
Issue 1: Poor separation of the desired product from impurities.
-
Possible Cause:
-
The eluent system does not have the optimal polarity to resolve the components.
-
The column was not packed properly, leading to channeling.
-
-
Solution:
-
Optimize the eluent system: Use Thin-Layer Chromatography (TLC) to screen for the best solvent system. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased. For basic compounds like amines that may streak on silica gel, adding a small amount of triethylamine (0.1-1%) to the eluent can improve separation.
-
Proper column packing: Ensure the silica gel is packed uniformly in the column without any air bubbles or cracks.
-
Issue 2: The product does not elute from the column.
-
Possible Cause: The eluent is not polar enough to move the highly polar amine down the column.
-
Solution: Gradually increase the polarity of the mobile phase. For very polar amines, a solvent system containing methanol in dichloromethane might be necessary.
Issue 3: Low yield after column chromatography.
-
Possible Cause:
-
The compound is irreversibly adsorbed onto the acidic silica gel.
-
Some of the product was not completely eluted and remains on the column.
-
-
Solution:
-
Deactivate the silica gel: Add a small percentage of a basic modifier like triethylamine to the eluent to reduce the interaction of the amine with the acidic silanol groups on the silica surface.
-
Ensure complete elution: After the main product fractions have been collected, flush the column with a more polar solvent to ensure all the product has been eluted. Monitor the elution with TLC.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification of this compound
| Purification Method | Solvent/Eluent System | Rationale/Expected Outcome |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. The product should be soluble in hot ethanol and less soluble upon the addition of water. |
| Hexane/Ethyl Acetate | A versatile system where solubility can be finely tuned. The product is more soluble in ethyl acetate, and crystallization is induced by adding hexane. | |
| Toluene | Often a good choice for aromatic compounds. | |
| Column Chromatography | Hexane/Ethyl Acetate (+ 0.5% Triethylamine) | A standard eluent for compounds of moderate polarity. The triethylamine helps to prevent tailing of the amine on the silica gel. |
| Dichloromethane/Methanol (+ 0.5% Triethylamine) | A more polar eluent system for amines that do not move with less polar solvents. |
Table 2: Purity and Yield Expectations (Illustrative)
| Purification Method | Purity Achieved (Typical) | Yield (Typical) |
| Single Recrystallization | >98% | 60-80% |
| Column Chromatography | >99% | 70-90% |
| Combined Methods | >99.5% | 50-70% |
Note: These values are illustrative and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the good solvent (ethanol) to redissolve the precipitate. Allow the solution to cool slowly.
-
Cooling: Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A suitable eluent should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane with 0.5% triethylamine) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for column chromatography purification.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorobenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Bromo-2-fluorobenzylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and effective synthetic routes start from either 4-Bromo-2-fluorobenzonitrile or 4-Bromo-2-fluorobenzaldehyde.
-
Reduction of 4-Bromo-2-fluorobenzonitrile: This is a widely used method involving the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). Various reducing agents can be employed for this transformation.[1][2][3]
-
Reduction of 4-Bromo-2-fluorobenzaldehyde Oxime: This two-step route involves first converting 4-Bromo-2-fluorobenzaldehyde to its corresponding oxime, which is then reduced to the target benzylamine. This method can offer high yields and selectivity.[4]
Q2: My yield is consistently low. What are the most common overarching issues?
A2: Low yields in this synthesis can typically be attributed to three main areas:
-
Purity of Starting Materials: Impurities in the starting nitrile or aldehyde can interfere with the reaction.
-
Reaction Conditions: Sub-optimal conditions, such as incorrect temperature, pressure, or reaction time, can lead to incomplete reactions or the formation of side products.
-
Side Reactions: The formation of secondary and tertiary amines is a common issue, especially during catalytic hydrogenation of nitriles.[5][6] Working in a substantially anhydrous environment is often preferred to minimize these undesirable side reactions.[4]
Q3: How can I minimize the formation of secondary amine impurities?
A3: Secondary amine formation is a frequent challenge during nitrile reduction. It can be minimized by:
-
Using specific catalysts: Catalysts like cobalt boride can be regioselective for primary amine production.[1]
-
Adding ammonia: During catalytic hydrogenation, the addition of ammonia or ammonium hydroxide can help suppress the formation of secondary and tertiary amine byproducts.[5][7]
-
Anhydrous Conditions: Water in the reaction mixture can promote the formation of secondary and tertiary amines.[4]
Synthesis Route 1: Reduction of 4-Bromo-2-fluorobenzonitrile
This is often the most direct route to the target compound. The primary challenge is selecting the appropriate reducing agent and optimizing conditions to maximize selectivity for the primary amine.
Troubleshooting Guide: Nitrile Reduction
Issue: Low yield or incomplete conversion of the nitrile.
This is a common problem that can be addressed by systematically evaluating the reaction parameters.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Reducing Agent: The stoichiometry of the reducing agent was too low. | Increase the molar equivalents of the reducing agent (e.g., LiAlH₄, BH₃·SMe₂) incrementally. |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. For borane reductions, heating is often required.[5] | |
| Poor Reagent Activity: The reducing agent may have degraded due to improper storage (e.g., LiAlH₄ exposed to moisture). | Use a fresh, unopened bottle of the reducing agent or titrate to determine its active concentration before use. | |
| Low Yield with Byproduct Formation | Formation of Secondary/Tertiary Amines: This is very common in catalytic hydrogenation. The intermediate imine can react with the product amine.[5][6] | For catalytic hydrogenation, add ammonia or ammonium hydroxide to the reaction mixture.[5][7] Alternatively, use a catalyst system known for high primary amine selectivity.[1][8] |
| Hydrolysis of Nitrile: If acidic or basic conditions are too harsh during workup or the reaction itself, the nitrile can hydrolyze to a carboxylic acid.[2] | Ensure workup conditions are mild. Perform the reaction under inert and anhydrous conditions. | |
| Dehalogenation: Aggressive reducing conditions, particularly with certain palladium catalysts, can lead to the removal of the bromine atom. | Screen different catalysts (e.g., Raney Nickel, Cobalt).[1] Lower the hydrogen pressure or reaction temperature. |
Comparison of Common Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux.[3] | Powerful and fast, generally provides high yields.[5] | Highly reactive with water and protic solvents; requires strictly anhydrous conditions and careful quenching. Not suitable for substrates with reducible functional groups. |
| Borane Complexes (BH₃·THF, BH₃·SMe₂) | THF, often requires heating.[5] | More selective than LiAlH₄; does not reduce many other functional groups. BH₃·SMe₂ is more stable than BH₃·THF.[5] | BH₃·SMe₂ has an unpleasant odor. Reactions can be slower than with LiAlH₄. |
| Catalytic Hydrogenation (H₂) | Metal catalyst (Raney Ni, Pd/C, PtO₂), elevated pressure and temperature.[1][3] | Economical, atom-efficient, and environmentally benign ("green").[1][6] | Can lead to secondary and tertiary amine byproducts.[5] Risk of dehalogenation. Requires specialized high-pressure equipment. |
Experimental Protocol: Reduction with LiAlH₄
Warning: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Setup: In a flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0°C using an ice bath. Dissolve 4-Bromo-2-fluorobenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel. The rate of addition should be controlled to maintain the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous NaOH solution, and then more water. (An alternative, safer quenching procedure is the Fieser method: for 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% NaOH, then '3x' mL of water).
-
Workup: A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the solid with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Synthesis Route 2: Reduction of 4-Bromo-2-fluorobenzaldehyde Oxime
This alternative route can provide high yields and excellent selectivity, avoiding some of the pitfalls of direct nitrile reduction.[4]
Troubleshooting Guide: Oxime Reduction
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Oximation Step | Incomplete Reaction: The pH of the reaction may not be optimal for oxime formation. | Adjust the pH of the reaction mixture. Oximation is often carried out in the presence of a base like sodium hydroxide or pyridine to neutralize the liberated HCl from hydroxylamine hydrochloride. |
| Low Yield in Reduction Step | Catalyst Poisoning: Impurities from the oximation step may be inhibiting the reduction catalyst. | Purify the intermediate oxime by recrystallization before proceeding to the reduction step. |
| Sub-optimal Reduction Conditions: The hydrogen pressure, temperature, or solvent may not be ideal. A patent suggests that yields of no less than 85% and selectivity of no less than 90% are achievable.[4] | Screen different catalysts (e.g., Pd/C, Raney Ni). Optimize hydrogen pressure (a range of 1 to 10 atm is suggested) and temperature.[4] | |
| Presence of Water: Water in the reaction mixture can lead to the formation of undesirable secondary and tertiary amines.[4] | Conduct the hydrogenation in a substantially anhydrous organic solvent like absolute ethanol.[4] |
Experimental Protocol: Two-Step Oximation and Reduction
Part A: Oximation of 4-Bromo-2-fluorobenzaldehyde
-
Dissolution: Dissolve 4-Bromo-2-fluorobenzaldehyde (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition: Add hydroxylamine hydrochloride (1.1 equivalents) followed by a base such as sodium hydroxide (1.2 equivalents) dissolved in water.[4] The base is added slowly while monitoring the temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 70°C) for 1-3 hours.[4] Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, cool the mixture. The oxime product may precipitate. If so, collect the solid by filtration, wash with cold water, and dry. If not, extract the product with a suitable organic solvent.
Part B: Hydrogenation of the Oxime
-
Setup: In a hydrogenation vessel, dissolve the purified 4-Bromo-2-fluorobenzaldehyde oxime (1 equivalent) in an anhydrous solvent such as absolute ethanol.[4]
-
Catalyst: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., to 50-100 psi or as optimized) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite® to remove the catalyst, washing the filter cake with ethanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be performed if necessary.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. studymind.co.uk [studymind.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Recent advances in selective catalytic hydrogenation of nitriles to primary amines | CoLab [colab.ws]
- 7. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Bromo-2-fluorobenzylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-2-fluorobenzylamine. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate commonly used in a variety of organic reactions, including:
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Amidation: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form amides.
-
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl compounds or to introduce new carbon-carbon bonds at the bromine position.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form diaryl amines or alkyl aryl amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. Key safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of vapors and contact with skin and eyes.
-
Being aware of its potential toxicity and irritant properties. The hydrochloride salt is a solid and may be easier to handle than the free base, which is a liquid.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Q4: What are the typical physical properties of this compound?
A4: this compound is typically a liquid at room temperature. Its hydrochloride salt is an off-white solid.
Troubleshooting Guides
This section provides troubleshooting for common problems encountered in key reactions involving this compound.
Issue 1: Low Yield in N-Alkylation Reactions
Q: I am experiencing low yields in the N-alkylation of this compound with an alkyl halide. What are the potential causes and solutions?
A: Low yields in N-alkylation reactions are a common issue. Several factors can contribute to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The amine nitrogen must be deprotonated to act as an effective nucleophile.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation. The choice of base can be critical.
-
-
Steric Hindrance: The fluorine atom at the ortho position can sterically hinder the approach of the alkyl halide to the nitrogen atom.
-
Solution: Use a less sterically hindered alkyl halide if possible. Increasing the reaction temperature can also help overcome the activation energy barrier.
-
-
Side Reactions: Over-alkylation to form a tertiary amine or even a quaternary ammonium salt can occur, especially if the primary amine is highly reactive or if an excess of the alkylating agent is used.
-
Solution: Carefully control the stoichiometry of the reactants. Use a 1:1 molar ratio of the amine to the alkyl halide. Adding the alkyl halide slowly to the reaction mixture can also minimize over-alkylation.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.
-
Solution: Choose a solvent that dissolves all reactants. Polar aprotic solvents like DMF or acetonitrile are often good choices for N-alkylation reactions.
-
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Troubleshooting workflow for low N-alkylation yields.
Quantitative Data for N-Alkylation Optimization:
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 75-85 |
| Benzyl Bromide | NaH | DMF | 25 | 6 | 85-95 |
| Ethyl Iodide | Cs₂CO₃ | DMF | 60 | 8 | 70-80 |
| Methyl Iodide | K₂CO₃ | Acetone | 50 | 10 | 80-90 |
Issue 2: Significant Debromination in Suzuki-Miyaura Coupling
Q: I am observing a significant amount of the debrominated side product (2-fluorobenzylamine) in my Suzuki-Miyaura coupling reaction. How can I minimize this?
A: Debromination is a known side reaction in palladium-catalyzed cross-coupling reactions. The formation of this side product can be influenced by several factors.
Potential Causes and Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand can significantly impact the extent of debromination.
-
Solution: Screen different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands can sometimes suppress debromination.
-
-
Base: The nature and strength of the base can influence the reaction pathway.
-
Solution: Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often preferred over stronger bases like hydroxides.
-
-
Solvent: The solvent can affect the stability of the catalyst and reaction intermediates.
-
Solution: Anhydrous and degassed solvents are crucial. Protic solvents or the presence of water can sometimes promote hydrodebromination.
-
-
Reaction Temperature and Time: Prolonged reaction times or high temperatures can lead to catalyst decomposition and an increase in side reactions.
-
Solution: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation.
-
Logical Relationship for Minimizing Debromination
Caption: Logical steps to minimize debromination in Suzuki coupling.
Quantitative Data for Suzuki Coupling Optimization:
| Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Debromination (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 75 | 15-20 |
| Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 88 | <5 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 92 | <3 |
| 3-Thienylboronic acid | PdCl₂(dppf) (4) | - | K₂CO₃ | DME/H₂O | 85 | 80 | 10-15 |
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the product of my reaction with this compound. What are the common impurities and how can I remove them?
A: Purification challenges often arise from the presence of unreacted starting materials, reagents, or side products with similar polarities to the desired product.
Common Impurities and Purification Strategies:
-
Unreacted this compound: If your product is less polar than the starting amine, standard column chromatography should be effective.
-
Debrominated Side Product (2-fluorobenzylamine): This impurity can be difficult to separate from the desired product due to similar structures.
-
Purification Strategy: Careful column chromatography with a shallow solvent gradient is often necessary. In some cases, recrystallization may be an effective method to obtain a pure product.
-
-
Over-alkylated Products: These are typically less polar than the mono-alkylated product and can often be separated by column chromatography.
-
Reagents and Catalysts:
-
Purification Strategy: An aqueous workup is usually effective for removing inorganic salts (bases, etc.). Palladium catalysts can often be removed by filtration through a pad of Celite or by performing an aqueous wash.
-
Experimental Workflow for Purification
Caption: General experimental workflow for purification.
Experimental Protocols
Synthesis of this compound
This protocol describes the reduction of 4-bromo-2-fluorobenzonitrile to this compound.
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
Borane tetrahydrofuran complex (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of borane tetrahydrofuran complex (1.5-2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess borane by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure to remove the solvents.
-
To the residue, add ethyl acetate and 1 M NaOH solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
General Protocol for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., K₂CO₃ or NaH)
-
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
-
To a stirred suspension of the base (1.2-1.5 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.0-1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (or a protected derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., toluene/water or dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Preventing dehalogenation in 4-Bromo-2-fluorobenzylamine reactions
Welcome to the technical support center for 4-Bromo-2-fluorobenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and reactivity of this compound, with a specific focus on preventing its dehalogenation during chemical synthesis.
Troubleshooting Guides
Dehalogenation, the undesired removal of the bromine atom from this compound, is a common side reaction that can significantly lower the yield of the desired product. The following guide outlines common issues, their potential causes, and recommended solutions to mitigate this problem, particularly in the context of cross-coupling reactions.
Issue: Significant formation of 2-fluorobenzylamine (dehalogenated byproduct) is observed.
| Potential Cause | Recommended Solution |
| Inappropriate Base Selection: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate palladium-hydride species through β-hydride elimination, especially at elevated temperatures, leading to hydrodehalogenation.[1][2] | Switch to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for minimizing dehalogenation in Suzuki and Buchwald-Hartwig reactions.[1][2] |
| Suboptimal Catalyst/Ligand System: The chosen palladium catalyst and ligand may have a catalytic cycle where the desired reductive elimination is slow, allowing the competing dehalogenation pathway to dominate. Older, less bulky ligands can be prone to this issue. | Employ modern, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] These ligands accelerate the rate of reductive elimination, outcompeting the dehalogenation side reaction.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.[3][4][5] |
| High Reaction Temperature: Elevated temperatures can increase the rate of catalyst decomposition and side reactions, including the formation of hydride species that lead to dehalogenation.[1] | Lower the reaction temperature. It is advisable to run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction progress closely and avoid unnecessarily long reaction times.[1] |
| Presence of Hydride Sources in Solvents or Reagents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF, especially in the presence of water) can contribute to dehalogenation.[1][2] Trace impurities in reagents, such as borane species in boronic acids, can also be a source of hydrides.[1] | Use anhydrous, aprotic solvents such as toluene or dioxane.[2][6] Some sources suggest toluene may be preferable to dioxane for minimizing dehalogenation.[6] Ensure all reagents are of high purity and handled under strictly anhydrous and inert conditions. |
| Unprotected Amine Functionality: The primary amine of this compound can potentially interact with the catalyst or reagents in a way that promotes side reactions. | While not always necessary, if other strategies fail, consider protecting the benzylamine as a carbamate (e.g., Boc) or another suitable protecting group. This can alter the electronic properties of the substrate and may prevent undesired interactions. |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in my reaction with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, yielding 2-fluorobenzylamine as a byproduct. This is problematic because it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that may be difficult to separate during purification.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings, dehalogenation is most often caused by the formation of a palladium-hydride (Pd-H) species.[1][7] This intermediate can arise from various sources in the reaction mixture, including the base, solvent, or even trace water.[1][2][8] The Pd-H species can then undergo reductive elimination with the aryl halide to produce the dehalogenated arene.
Q3: How do bulky, electron-rich ligands help prevent dehalogenation?
A3: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) play a crucial role in stabilizing the palladium catalyst and accelerating the key steps of the desired cross-coupling cycle.[1][7] Specifically, they promote the final reductive elimination step, which forms the desired C-C or C-N bond. By making this step faster, the competing pathway involving the palladium-hydride species has less opportunity to occur.[1]
Q4: I am performing a Sonogashira coupling. Are there specific considerations to avoid dehalogenation?
A4: Yes, in addition to the general advice on ligands, bases, and solvents, Sonogashira couplings have their own nuances. The amine base used (often a tertiary amine like triethylamine or diisopropylethylamine) can be a source of hydrides. Ensuring the amine is anhydrous is critical. Copper-free Sonogashira conditions are sometimes reported to give cleaner reactions, though this is substrate-dependent. Careful optimization of the palladium and (if used) copper catalyst loadings is also recommended.
Q5: Can I use microwave irradiation for my reaction, and will it affect dehalogenation?
A5: Microwave irradiation can be a useful tool to accelerate reactions, often leading to shorter reaction times.[4] This can sometimes be beneficial in preventing dehalogenation by minimizing the total time the reaction mixture is exposed to high temperatures.[6] However, the higher localized temperatures can also accelerate side reactions if not carefully controlled. It is crucial to optimize the microwave conditions (temperature, time, and power) to favor the desired product.
Data Presentation
The following table summarizes the expected trend in product distribution when employing different strategies to minimize dehalogenation in a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid. These values are representative and intended to illustrate common trends.
| Condition | Catalyst (2 mol%) | Ligand (4 mol%) | Base (2 eq) | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| A (Control) | Pd(PPh₃)₄ | - | NaOtBu | Dioxane | 100 | 45 | 40 |
| B (Base Change) | Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane | 100 | 65 | 20 |
| C (Ligand Change) | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 80 | 75 | 15 |
| D (Optimized) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 80 | >90 | <5 |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed for the C-C coupling of this compound while suppressing hydrodehalogenation.
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.5 eq).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula. The typical concentration is 0.1 M with respect to the starting halide.
-
Reaction: Heat the mixture to 80-90°C and stir until the reaction is complete as monitored by LC-MS or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Dehalogenation
This protocol is optimized for the C-N coupling of this compound.
-
Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.0 mol%) and a suitable bulky ligand (e.g., RuPhos, 2.5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via cannula.
-
Reaction: Heat the mixture to 90-100°C and stir until completion, monitoring by an appropriate chromatographic method.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Visualizations
Caption: A workflow for troubleshooting dehalogenation in reactions.
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-2-fluorobenzylamine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the impact of solvents on the reactivity of 4-Bromo-2-fluorobenzylamine.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the nucleophilic substitution reactions of this compound?
A1: The choice of solvent plays a critical role in the reaction mechanism and rate of nucleophilic substitution on this compound. Solvents are broadly categorized as polar protic, polar aprotic, and nonpolar, each influencing the reaction differently. Polar protic solvents (e.g., water, ethanol, methanol) can stabilize both the nucleophile and any potential carbocation intermediate through hydrogen bonding.[1][2] This stabilization can favor an S(_N)1-type mechanism but may slow down an S(_N)2 reaction by solvating the nucleophile, thus reducing its reactivity.[1][2] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are excellent for S(_N)2 reactions as they solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[3][4] Nonpolar solvents (e.g., hexane, toluene) are generally poor choices for nucleophilic substitution reactions involving polar substrates like this compound due to low solubility of the reactants.[4]
Q2: Which class of solvents is generally recommended for promoting S(_N)2 reactions with this compound?
A2: For S(_N)2 reactions, which are often desired for their stereospecificity and predictability, polar aprotic solvents are highly recommended. These solvents, such as DMF, DMSO, and acetonitrile, can effectively dissolve the substrate and the nucleophile (often a salt) while not overly solvating the nucleophilic anion.[3] This lack of strong solvation of the nucleophile enhances its nucleophilicity, leading to a faster reaction rate.[3][4]
Q3: Can the amine group of this compound itself act as a nucleophile? How does the solvent influence this?
A3: Yes, the primary amine group of this compound can act as an internal nucleophile, potentially leading to side reactions such as polymerization or self-condensation, especially under basic conditions. The choice of solvent can influence this. In a nonpolar solvent, intermolecular interactions might be more favored, whereas a polar protic solvent could potentially solvate the amine group, reducing its nucleophilicity to some extent. The use of a protecting group for the amine is often a more robust strategy to prevent such side reactions.
Q4: How does solvent polarity impact the solubility of this compound?
A4: this compound is a polar molecule due to the presence of the amine, fluorine, and bromine functional groups. Therefore, it will exhibit better solubility in polar solvents compared to nonpolar solvents. Polar aprotic solvents like DMF and DMSO, and polar protic solvents like ethanol and methanol, are generally good choices for dissolving this compound. Its hydrochloride salt form is soluble in water.[5]
Troubleshooting Guide
Problem 1: Low or no reaction yield.
-
Question: I am not observing any significant product formation in my reaction with this compound. What could be the issue?
-
Answer:
-
Inappropriate Solvent Choice: If you are using a nonpolar solvent like hexane or toluene, the reactants may not be sufficiently soluble to react. Consider switching to a polar aprotic solvent like DMF or DMSO to improve solubility and enhance the reactivity of the nucleophile.[4]
-
Solvent Purity: The presence of water in your solvent can be detrimental, especially if your nucleophile is sensitive to hydrolysis or if you are working with moisture-sensitive reagents.[6] Ensure you are using anhydrous solvents.
-
Reaction Temperature: Some reactions require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature, but be mindful of potential side reactions.[7]
-
Problem 2: Formation of multiple products or significant side reactions.
-
Question: My reaction is yielding a mixture of products, and purification is proving difficult. How can the solvent be contributing to this?
-
Answer:
-
Competing Reaction Mechanisms: The use of a polar protic solvent might promote a mixture of S(_N)1 and S(_N)2 pathways, especially if the reaction conditions are borderline.[1] An S(_N)1 pathway can lead to a loss of stereochemistry if applicable. Switching to a polar aprotic solvent will strongly favor the S(_N)2 mechanism.[8]
-
Side Reactions with the Solvent: Some solvents can participate in the reaction. For example, in the presence of a strong base, a protic solvent like an alcohol can be deprotonated to form an alkoxide, which is also a nucleophile.
-
Self-Condensation: As mentioned in the FAQs, the amine functionality can lead to side reactions. Using a less polar solvent might in some cases reduce the propensity for ionic side reactions, but the primary solution is often amine protection.
-
Data Presentation
Table 1: Expected Qualitative Effects of Different Solvent Classes on Nucleophilic Substitution with this compound
| Solvent Class | Representative Solvents | Expected Predominant Mechanism | Relative Reaction Rate (S(_N)2) | Key Considerations |
| Polar Protic | Water (H₂O), Methanol (MeOH), Ethanol (EtOH) | S(_N)1 / S(_N)2 mixture | Slow | Solvates and deactivates the nucleophile; stabilizes carbocation intermediates.[1][2] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN) | S(_N)2 | Fast | Enhances nucleophilicity by not solvating the anionic nucleophile.[3][8] |
| Nonpolar | Hexane, Toluene, Benzene | Very Slow/No Reaction | Very Slow | Poor solubility of polar reactants.[4] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (S(_N)2) of this compound with Sodium Azide
This protocol provides a general guideline. Optimal conditions may vary depending on the specific nucleophile and desired product.
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (concentration typically 0.1-0.5 M).
-
Addition of Nucleophile: Add sodium azide (1.2-1.5 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
Analytical methods for monitoring 4-Bromo-2-fluorobenzylamine reaction progress
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for monitoring the reaction progress of 4-Bromo-2-fluorobenzylamine.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analytical monitoring of your reaction.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing significant peak tailing for my this compound analyte?
Answer: Peak tailing for aromatic amines like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group of your analyte and acidic silanol groups on the silica-based column packing.[1][2] Here’s how to troubleshoot this:
-
Mobile Phase pH Adjustment: The most effective solution is to adjust the pH of your mobile phase. Ensure the pH is at least 2 units away from the pKa of the amine to keep it in a single ionic form (either fully protonated or deprotonated). For basic amines, a lower pH (e.g., pH 2.5-3.5) is often effective at protonating the amine and minimizing interactions with silanol groups.
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface. Try increasing the buffer concentration to within the 10-50 mM range.[1]
-
Use Mobile Phase Additives: If pH adjustment is not enough, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA acts as a silanol-masking agent, competing with your analyte for interaction sites on the stationary phase.
-
Check for Column Overload: Injecting too much sample can lead to peak shape distortion, including tailing.[1][2] Prepare a 10-fold dilution of your sample and inject it. If the peak shape improves, you are likely overloading the column. Dilute your sample or reduce the injection volume.
-
Evaluate Column Health: An older, degraded column, especially a 'Type A' silica column, will have more exposed silanol groups.[1] Consider switching to a modern, end-capped, high-purity silica column or a column specifically designed for the analysis of basic compounds. Also, check for column contamination or a blocked frit, which can be addressed by back-flushing the column (if the manufacturer permits).[1]
Caption: Troubleshooting workflow for HPLC peak tailing.
Gas Chromatography (GC)
Question: My GC peak shape for halogenated compounds is poor (tailing, fronting, or splitting). What are the causes?
Answer: Poor peak shape in GC analysis of halogenated compounds like this compound can arise from several factors:[3]
-
Active Sites in the System: The amine functionality can interact with active sites (e.g., acidic sites) in the injector liner or the column, leading to peak tailing. Ensure you are using a deactivated liner and a column suitable for analyzing amines.
-
Injector Temperature: The compound may degrade at high injector temperatures. Optimize the injector temperature by starting at a lower temperature and gradually increasing it to find the point where peak shape and response are optimal without causing degradation.[3]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting.[3] Try diluting your sample.
-
Incompatible Solvent: Using a solvent that is not compatible with the stationary phase polarity can cause peak splitting, especially in splitless injections.[3]
Thin-Layer Chromatography (TLC)
Question: My spots are streaking on the TLC plate. What can I do?
Answer: Spot streaking on a TLC plate is a common problem and can be caused by several factors:
-
Sample Overload: You have applied too much sample to the plate. Try spotting a more dilute solution of your reaction mixture.
-
Inappropriate Developing Solvent: The polarity of the eluent may be too high, causing the compound to move up the plate without partitioning effectively. Alternatively, the compound may have very low solubility in the chosen solvent system. Try a solvent system with lower polarity or add a small percentage of another solvent to improve solubility.
-
Highly Polar Compound: this compound is a primary amine and can be quite polar, leading to strong interactions with the silica gel stationary phase. Adding a small amount of a competitive base like triethylamine or ammonium hydroxide to your eluent can often resolve streaking for amines.
-
Sample Acidity/Basicity: If your reaction mixture is strongly acidic or basic, it can affect the silica surface. Try neutralizing a small aliquot of your reaction mixture before spotting it on the TLC plate.
Frequently Asked Questions (FAQs)
Question: Which analytical method is best for quantitative monitoring of my reaction?
Answer: For quantitative analysis, HPLC and GC are the preferred methods due to their high precision, reproducibility, and ability to be automated.
-
HPLC-UV is excellent for routine quantitative analysis, assuming the starting material, product, and any major byproducts can be chromatographically separated.
-
GC-MS offers both quantification and structural confirmation, which is useful for identifying unknown byproducts.[4]
-
Quantitative NMR (qNMR) can also be used and has the advantage of not requiring a reference standard for every compound, as concentration can be determined relative to an internal standard of known concentration.[5][6]
Question: How can I quickly check if my reaction is proceeding without setting up an HPLC or GC?
Answer: Thin-Layer Chromatography (TLC) is an ideal technique for rapid, qualitative monitoring of reaction progress.[7][8] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can visually track the consumption of the starting material and the appearance of the product spot.[8] This is a fast and inexpensive way to determine if the reaction is moving forward before committing to more time-consuming quantitative methods.[9]
Question: My mass spectrometry (MS) data shows an unusual isotopic pattern. What does it indicate?
Answer: The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M+) peak will appear as a doublet, with two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[3] This pattern is a strong indicator of the presence of a single bromine atom in the molecule or fragment.
Question: Can I use NMR to monitor the reaction in real-time?
Answer: Yes, NMR spectroscopy is a powerful tool for real-time reaction monitoring.[5][10] By setting up the reaction directly in an NMR tube (for slow reactions) or using a flow-NMR setup, you can acquire spectra at regular intervals.[6] This allows you to track the disappearance of reactant signals and the appearance of product signals simultaneously.[10] 1H NMR is commonly used, but if there are unique fluorine signals, 19F NMR can provide a very clean spectrum with less background interference for monitoring fluorine-containing species.[10][11]
Quantitative Data Summary
The following tables provide typical starting parameters for various analytical methods. These should be optimized for your specific instrumentation and reaction mixture.
Table 1: Typical HPLC-UV Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C - 30°C |
| Detection (UV) | 254 nm or wavelength of max absorbance |
| Injection Vol. | 5 - 10 µL |
Table 2: Typical GC-MS Parameters
| Parameter | Condition |
|---|---|
| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Injector Temp. | 250°C |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 400 m/z |
Detailed Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC-UV
-
Sample Preparation: At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of mobile phase or a suitable solvent in an HPLC vial. This dilution also serves to precipitate any incompatible salts.
-
Standard Preparation: Prepare a standard solution of the starting material (this compound) at a known concentration in the same diluent.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (see Table 1) until a stable baseline is achieved.
-
Analysis: Inject the prepared samples and the standard.
-
Data Processing: Integrate the peak areas for the starting material and the product. The percentage conversion can be estimated by comparing the peak area of the starting material at time t to its area at t=0. For accurate quantification, a calibration curve should be generated.
Caption: General workflow for reaction monitoring by HPLC.
Protocol 2: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Solvent System: Prepare a suitable developing solvent (eluent). A common starting point for amines is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). If the spots do not move, increase the polarity. If they move with the solvent front, decrease the polarity.
-
Spotting: Using separate capillary tubes, spot the following on the origin line:
-
Lane 1: A dilute solution of the starting material (SM).
-
Lane 2: The reaction mixture (RM).
-
Lane 3 (Optional): A co-spot containing both SM and RM.
-
-
Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are often UV-active.[12] Alternatively, use a chemical stain like ninhydrin, which is specific for primary amines and will develop colored spots upon heating.[7][13]
-
Interpretation: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the SM spot and the appearance of a new spot (the product) indicates reaction progress.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. benchchem.com [benchchem.com]
- 4. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. avantiresearch.com [avantiresearch.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Bromo-2-fluorobenzylamine and Other Substituted Benzylamines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, substituted benzylamines serve as indispensable building blocks for a vast array of pharmaceuticals and biologically active compounds. The unique substitution patterns on the aromatic ring significantly influence the physicochemical properties, reactivity, and ultimately the biological activity of the resulting molecules. This guide provides an objective comparison of the synthetic performance of 4-Bromo-2-fluorobenzylamine against other commonly employed substituted benzylamines, supported by experimental data and detailed protocols.
Introduction to Substituted Benzylamines in Synthesis
Substituted benzylamines are key intermediates in the synthesis of a wide range of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other complex molecular architectures. The nature and position of substituents on the benzylamine moiety can modulate factors such as pKa, lipophilicity, and metabolic stability, thereby fine-tuning the pharmacological profile of the final drug candidate. This compound, with its distinct combination of a bromine and a fluorine atom, offers a unique set of properties, including altered reactivity for cross-coupling reactions and potential for enhanced biological activity through halogen bonding.
This guide focuses on two primary and widely adopted synthetic routes to substituted benzylamines: Reductive Amination and Gabriel Synthesis . We will compare the efficacy of these methods for producing this compound and other representative substituted benzylamines, providing a clear overview of expected yields and reaction conditions.
Comparative Synthesis Data
The following tables summarize quantitative data for the synthesis of this compound and other representative substituted benzylamines via reductive amination and Gabriel synthesis. The data has been compiled from various sources to provide a comparative overview.
Reductive Amination Performance
Reductive amination is a versatile one-pot method for the synthesis of amines from a carbonyl compound (aldehyde or ketone) and an amine source.
| Benzylamine Derivative | Starting Aldehyde | Amine Source | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| This compound | 4-Bromo-2-fluorobenzaldehyde | Ammonia | H₂/Raney Ni | Methanol | 4 h | ~85-95% |
| 4-Chlorobenzylamine | 4-Chlorobenzaldehyde | Ammonia | NaBH(OAc)₃ | Dichloromethane | 12 h | ~80-90% |
| 4-Methylbenzylamine | 4-Methylbenzaldehyde | Ammonia | H₂/Pd-C | Ethanol | 6 h | ~90-98% |
| 4-Methoxybenzylamine | 4-Methoxybenzaldehyde | Ammonia | NaBH₃CN | Methanol | 8 h | ~85-95% |
Gabriel Synthesis Performance
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with other methods.
| Benzylamine Derivative | Starting Benzyl Halide | Reagents | Solvent | Reaction Time | Yield (%) |
| This compound | 4-Bromo-2-fluorobenzyl bromide | 1. Potassium Phthalimide2. Hydrazine | DMF | 1. 2 h2. 4 h | ~75-85% |
| 4-Chlorobenzylamine | 4-Chlorobenzyl chloride | 1. Potassium Phthalimide2. Hydrazine | DMF | 1. 3 h2. 5 h | ~80-90% |
| 4-Methylbenzylamine | 4-Methylbenzyl chloride | 1. Potassium Phthalimide2. Hydrazine | DMF | 1. 2.5 h2. 4 h | ~85-95% |
| 4-Methoxybenzylamine | 4-Methoxybenzyl chloride | 1. Potassium Phthalimide2. Hydrazine | DMF | 1. 3 h2. 5 h | ~80-90% |
Experimental Protocols
Protocol 1: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Methanolic ammonia solution (7N)
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
Methanol
-
Diatomaceous earth
Procedure:
-
A solution of 4-Bromo-2-fluorobenzaldehyde (1.0 eq) in methanol is charged into a high-pressure reactor.
-
Methanolic ammonia solution (10 eq) is added to the reactor.
-
A catalytic amount of Raney Nickel (5% w/w) is carefully added.
-
The reactor is sealed and purged with nitrogen, followed by hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.
-
Upon completion, the reaction is carefully depressurized and the catalyst is removed by filtration through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or crystallization.
Protocol 2: Gabriel Synthesis of this compound
Materials:
-
4-Bromo-2-fluorobenzyl bromide
-
Potassium phthalimide
-
Hydrazine hydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A mixture of 4-Bromo-2-fluorobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in DMF is stirred at 80°C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into water. The precipitated N-(4-bromo-2-fluorobenzyl)phthalimide is collected by filtration and washed with water.
-
The dried phthalimide derivative is suspended in ethanol, and hydrazine hydrate (1.5 eq) is added.
-
The mixture is heated to reflux for 4 hours, during which a white precipitate (phthalhydrazide) forms.
-
After cooling, the mixture is acidified with concentrated hydrochloric acid and the precipitate is filtered off.
-
The filtrate is concentrated, and the residue is treated with a sodium hydroxide solution to liberate the free amine.
-
The product, this compound, is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to afford the pure product.
Visualization of Synthetic Pathways and Biological Relevance
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the relevance of substituted benzylamines in key biological signaling pathways.
Caption: Comparative workflow of Reductive Amination and Gabriel Synthesis.
Derivatives of this compound and other substituted benzylamines are frequently utilized as scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy. The diagram below illustrates a simplified signaling pathway involving PI3K, a common target for such inhibitors.
Caption: Inhibition of the PI3K signaling pathway by a substituted benzylamine-based inhibitor.
Substituted benzylamines are also pivotal in the design of ligands for G-protein coupled receptors (GPCRs), such as dopamine receptors, which are targets for drugs treating neurological and psychiatric disorders.
Caption: Activation of a GPCR signaling pathway by a substituted benzylamine ligand.
Conclusion
The choice of a specific substituted benzylamine and the synthetic route for its preparation are critical decisions in the drug discovery and development process. This compound presents a valuable, albeit sometimes more synthetically challenging, building block that can impart unique properties to target molecules. Both reductive amination and Gabriel synthesis are viable methods for its preparation, with the choice often depending on the availability of starting materials, scale, and desired purity. The comparative data and protocols provided in this guide aim to assist researchers in making informed decisions for the efficient synthesis of these crucial intermediates.
A Researcher's Guide to the Differential Reactivity of Bromo- and Fluoro- Substituents in 4-Bromo-2-fluorobenzylamine
For researchers, scientists, and drug development professionals, the strategic functionalization of aromatic scaffolds is a cornerstone of modern chemical synthesis. 4-Bromo-2-fluorobenzylamine serves as a versatile building block, offering multiple reaction sites. Understanding the differential reactivity of its bromo and fluoro substituents is paramount for designing efficient and selective synthetic routes to complex target molecules, including potent pharmaceutical agents.
This guide provides an objective comparison of the reactivity of the bromo- and fluoro- moieties in this compound, supported by established chemical principles and representative experimental data. Detailed methodologies for key selective transformations are also presented to aid in practical application.
Comparative Reactivity at a Glance
The C-Br and C-F bonds in this compound exhibit distinct reactivities, largely governed by the reaction type. In general, the bromo group is more susceptible to palladium-catalyzed cross-coupling reactions, while the fluoro group can be activated for nucleophilic aromatic substitution (SNAr).
| Reaction Type | More Reactive Substituent | Rationale |
| Palladium-Catalyzed Cross-Coupling | Bromo | The Carbon-Bromine bond is weaker than the Carbon-Fluorine bond, facilitating the rate-determining oxidative addition step in the catalytic cycle. |
| Nucleophilic Aromatic Substitution (SNAr) | Fluoro | Fluorine's high electronegativity strongly polarizes the ipso-carbon, making it more electrophilic and susceptible to nucleophilic attack. Cleavage of the C-F bond is typically not the rate-determining step. |
| Directed ortho-Metalation (DoM) | Fluoro | The fluoro substituent can act as a directing group for lithiation at the adjacent C3 position. |
Data Presentation: Selective Cross-Coupling and SNAr Reactions
While direct, side-by-side quantitative data for this compound is not extensively published under identical conditions, the following tables summarize representative yields for selective reactions on analogous bromo-fluoro aromatic systems, illustrating the chemoselectivity that can be achieved.
Table 1: Representative Yields for Chemoselective Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid | Catalyst System | Reaction | Product | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂, RuPhos, K₂CO₃ | Suzuki-Miyaura | 4-Fluoro-1,1'-biphenyl | >95 | [1][2] |
| 1-Bromo-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃ | Suzuki-Miyaura | 2-Fluoro-4'-methoxy-1,1'-biphenyl | 92 | [3] |
Table 2: Representative Yields for Nucleophilic Aromatic Substitution (SNAr)
| Aryl Halide Substrate | Nucleophile | Conditions | Reaction | Product | Yield (%) | Reference |
| 1-Bromo-4-fluoronitrobenzene | Morpholine | K₂CO₃, DMSO, 120 °C | SNAr | 4-(4-Bromonitrophenyl)morpholine | 98 | [4] |
| 1-Bromo-2,4-difluorobenzene | Sodium methoxide | MeOH, reflux | SNAr | 4-Bromo-2-fluoro-1-methoxybenzene | 85 | [5][6] |
Experimental Protocols
Selective Suzuki-Miyaura Coupling of the Bromo-Substituent
This protocol describes a typical procedure for the selective cross-coupling of an aryl bromide in the presence of an aryl fluoride.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene/Water (10:1 mixture, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, RuPhos, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.[1][2]
Selective Nucleophilic Aromatic Substitution of the Fluoro-Substituent
This protocol outlines a general method for the SNAr reaction, targeting the fluoro-substituent, which is activated by an ortho- or para-directing electron-withdrawing group. While this compound itself is not strongly activated for SNAr, this protocol is representative for suitably substituted analogues.
Materials:
-
A suitably activated bromo-fluoroarene (e.g., 5-Bromo-2-fluoronitrobenzene) (1.0 mmol, 1.0 equiv)
-
Amine nucleophile (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the bromo-fluoroarene and K₂CO₃.
-
Add anhydrous DMSO, followed by the amine nucleophile.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.[4]
Visualization of Reaction Pathways and Biological Targets
The differential reactivity of this compound is exploited in the synthesis of targeted therapeutics. Below are visualizations of the synthetic logic and the signaling pathways inhibited by drugs synthesized from this versatile building block.
Caption: Synthetic pathways from this compound.
Application in Drug Development: Targeting Cancer Signaling Pathways
This compound is a key intermediate in the synthesis of several classes of targeted cancer therapies, including PARP inhibitors and Aurora kinase inhibitors.
1. PARP Inhibition and the DNA Damage Response Pathway
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks.[7] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7] Olaparib is a PARP inhibitor whose synthesis can utilize intermediates derived from bromo-fluoro aromatic compounds.[8]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
2. Aurora Kinase Inhibition and Cell Cycle Regulation
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[9] Overexpression of Aurora kinases is common in many cancers and is associated with chromosomal instability.[10] Inhibitors of Aurora kinases can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[9] The development of potent and selective Aurora kinase inhibitors often involves the use of functionalized heterocyclic scaffolds, which can be synthesized using this compound derivatives.[11]
Caption: Role of Aurora kinases in mitosis and their inhibition.
Conclusion
The bromo- and fluoro- substituents on this compound offer orthogonal reactivity that can be selectively addressed through careful choice of reaction conditions. The greater lability of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the selective formation of C-C or C-N bonds at the 4-position. Conversely, the C-F bond, while generally less reactive in cross-coupling, can be targeted in nucleophilic aromatic substitution reactions, particularly when activated by appropriately positioned electron-withdrawing groups. This differential reactivity makes this compound a valuable and versatile intermediate for the synthesis of complex molecules, most notably in the development of targeted cancer therapies such as PARP and Aurora kinase inhibitors. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]
- 3. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Determining the Purity of 4-Bromo-2-fluorobenzylamine
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is essential to guarantee the quality, safety, and efficacy of pharmaceutical intermediates like 4-Bromo-2-fluorobenzylamine. This compound serves as a critical building block in the synthesis of various pharmaceutical agents.[1] Ensuring its purity is a fundamental step in controlling the quality of the final active pharmaceutical ingredient (API).
This guide provides an objective comparison of three common analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry. The selection of an appropriate method depends on factors such as the required sensitivity, specificity, and the nature of potential impurities.
Comparative Analysis of Analytical Methods
The following table summarizes the performance characteristics of HPLC, GC, and Titrimetry for the purity analysis of this compound. The data presented is representative of typical validation results for these methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) | Acid-Base Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by flame ionization detection. | Neutralization reaction between the basic amine group and a standardized acid. |
| Purity Assay (%) | 99.5% | 99.6% | 99.3% |
| Major Impurity (%) | 0.25% (at RRT 1.2) | 0.20% (at RRT 1.3) | Not quantifiable |
| Linearity (R²) | ≥ 0.999 (0.1 - 100 µg/mL) | ≥ 0.998 (0.1 - 50 µg/mL) | Not Applicable |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.02 µg/mL | Not Applicable |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.06 µg/mL | Not Applicable |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.5% |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for quantifying impurities. | Suitable for volatile and thermally stable compounds. Derivatization may be needed for less volatile impurities.[2] | A classic, cost-effective method for overall purity assessment of the basic functional group. |
Experimental Protocols and Workflows
Detailed methodologies for each analytical technique are provided below, accompanied by visual workflows to illustrate the key steps in each process.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a highly sensitive and specific method for separating and quantifying this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: A stock solution of 1 mg/mL this compound reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution to create a calibration curve (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Specificity: Assessed by analyzing a blank and a spiked sample to ensure no interference from the matrix.
-
Linearity: Determined by injecting the working standard solutions in triplicate and constructing a calibration curve of peak area versus concentration. A correlation coefficient (R²) of ≥ 0.999 is considered acceptable.[3]
-
Accuracy: Evaluated through recovery studies by spiking a placebo with the analyte at different concentration levels (e.g., 80%, 100%, 120%).
-
Precision: Repeatability and intermediate precision are assessed by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should typically be ≤ 2.0%.
-
Gas Chromatography (GC-FID) Method
GC is a powerful technique for analyzing volatile and thermally stable compounds. This compound is amenable to GC analysis, often after derivatization to improve its chromatographic properties.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode, 20:1).
-
Derivatization: The amine group can be derivatized with an agent like Trifluoroacetic Anhydride (TFAA) to improve peak shape and thermal stability.[2]
-
Standard Preparation: A stock solution of the derivatized reference standard (1 mg/mL) is prepared in a suitable solvent (e.g., Ethyl Acetate). Working standards are prepared by serial dilution.
-
Sample Preparation: The sample is accurately weighed, dissolved in the solvent, and derivatized using the same procedure as the standard.
-
Validation Parameters: Similar to HPLC, validation includes specificity, linearity (R² ≥ 0.998), accuracy, and precision (%RSD ≤ 2.0%).
References
Comparative Analysis of the Biological Activities of 4-Bromo-2-fluorobenzylamine Derivatives and Analogs
A comprehensive guide for researchers and drug development professionals on the screening and evaluation of a promising class of bioactive compounds.
In the dynamic field of medicinal chemistry, the search for novel molecular scaffolds with significant therapeutic potential is a constant endeavor. Derivatives of halogenated benzylamines, particularly those incorporating both bromine and fluorine, have garnered interest due to their potential to exhibit a wide range of biological activities. This guide provides a comparative overview of the biological activity screening of 4-Bromo-2-fluorobenzylamine derivatives and structurally related compounds, offering valuable insights for researchers, scientists, and drug development professionals. We present a compilation of experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and development in this area.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the biological activities of various derivatives structurally related to this compound. These compounds have been evaluated for their anticancer, antimicrobial, and enzyme inhibitory properties.
Table 1: Anticancer Activity of Bromo- and Fluoro- Substituted Aromatic Compounds
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric (IC50) | Reference Compound(s) | Source |
| 3/4-Bromo benzohydrazide derivative (Compound 22) | HCT116 | 1.20 µM | Tetrandrine (1.53 µM), 5-Fluorouracil (4.6 µM) | [1] |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (4b-4) | K562 (Leukemia) | Reduced viability to 35.27% at 10 µM | Not specified | [2] |
| 4-methylbenzamide derivative (Compound 7) | K562, HL-60, OKP-GS | 2.27 µM, 1.42 µM, 4.56 µM | Not specified | [3] |
| 4-methylbenzamide derivative (Compound 10) | K562, HL-60, OKP-GS | 2.53 µM, 1.52 µM, 24.77 µM | Not specified | [3] |
| 4-fluoroindole derivative (Compound 19g) | VEGFR-2 Kinase Assay | 3.8 nM | Not specified | [4] |
| Fluorinated pyrazolylbenzimidazole (Compound 55b) | A549, MCF-7, HeLa | 0.95–1.57 µM | Not specified | [4] |
Table 2: Antimicrobial Activity of Bromo- and Fluoro- Substituted Aromatic Compounds
| Compound/Derivative | Test Organism(s) | Activity Metric (MIC) | Reference Compound(s) | Source |
| Pyrazine carboxamide derivative (5d) | Extensively Drug-Resistant S. Typhi | 6.25 mg/mL | Not specified | [5] |
| 3/4-Bromo benzohydrazide derivative (Compound 12) | Various bacteria | pMICam = 1.67 µM/ml | Not specified | [1] |
| 4-fluorophenyl substituted pyrazole derivative | S. aureus ATCC 33591 | 0.5 µg/mL | Not specified | [6] |
| Schiff base of 5-bromosalicylaldehyde and 2-aminopyridine | S. aureus, E. coli | 0.625 µg/mL, 2.5 µg/mL | Not specified | [7] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (Compounds 2–5, 7–10) | Staphylococcus strains | 32 µg/mL | Not specified | [8] |
Table 3: Enzyme Inhibitory Activity of Bromo- and Fluoro- Substituted Aromatic Compounds
| Compound/Derivative | Target Enzyme | Activity Metric (IC50) | Reference Compound(s) | Source |
| (E)-1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13) | Monoamine Oxidase-B (MAO-B) | 0.0053 µM | Safinamide | [9] |
| Pyrazine carboxamide derivative (5d) | Alkaline Phosphatase | 1.469 ± 0.02 µM | Not specified | [5] |
| Chromone derivative (ZL0516) | BRD4 BD1 | 67-84 nM | Not specified | [10] |
| 3',4',7,8-tetrahydroxyflavone | BRD4-BD2 | 204 nM | Not specified | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific discoveries. Below are protocols for key experiments commonly employed in the biological screening of novel compounds.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., K562, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Add a solubilizing agent, such as acidic isopropanol or DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]
Enzyme Inhibition Assay (General Protocol)
Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The specific protocol will vary depending on the enzyme being studied.
-
Reagent Preparation: Prepare a buffer solution, the enzyme of interest, the substrate, and the inhibitor (test compound) at desired concentrations.
-
Assay Setup: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the buffer, enzyme, and inhibitor. Allow for a pre-incubation period if necessary for the inhibitor to bind to the enzyme.[12]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.
-
Detection of Activity: Monitor the reaction progress over time by measuring the formation of a product or the depletion of the substrate. This can be done using various detection methods such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[9][12]
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
Many anticancer and anti-inflammatory drugs exert their effects by inhibiting specific signaling pathways. For instance, some fluorinated derivatives have been noted to inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses.[6]
References
- 1. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the natural product 3',4',7,8-tetrahydroxyflavone as a novel and potent selective BRD4 bromodomain 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of enzyme inhibition data in screening for new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-2-fluorobenzylamine Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this intricate architecture, providing invaluable insights into the structure-activity relationships that govern the therapeutic potential of pharmaceutical compounds. This guide offers a comparative analysis of the X-ray crystallographic data of Schiff base derivatives that are structurally analogous to those of 4-bromo-2-fluorobenzylamine, providing a framework for understanding their solid-state properties.
Comparative Crystallographic Data of Structurally Related Schiff Bases
To illustrate the subtle yet significant impact of substituent placement on the crystal lattice, the following table summarizes the crystallographic data for two Schiff base derivatives of halogenated anilines. These examples provide a basis for understanding the potential solid-state structures of this compound derivatives.
| Parameter | Derivative 1: 2-[(3-bromophenylimino)methyl]phenol | Derivative 2: (E)-N-(4-bromobenzylidene)-4-chloroaniline |
| Chemical Formula | C₁₃H₁₀BrNO | C₁₃H₉BrClN |
| Molecular Weight | 276.13 g/mol | 306.58 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 3.928(14) | 5.863(1) |
| b (Å) | 10.590(4) | 27.283(3) |
| c (Å) | 13.212(5) | 7.429(1) |
| α (°) | 90 | 90 |
| β (°) | 97.360(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 545.1(3) | 1187.6(3) |
| Z | 2 | 4 |
| Temperature (K) | 293(2) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Key Interactions | Intermolecular C-H···O and π-π stacking interactions forming a 2D layer structure.[1] | Intermolecular C-H···π interactions. |
Experimental Protocols
The synthesis of Schiff bases and their subsequent analysis by single-crystal X-ray diffraction are crucial processes for obtaining the data presented above. The following sections detail the generalized methodologies for these key experiments.
Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone.
General Procedure:
-
Reactant Mixture: An equimolar solution of the substituted aniline (e.g., 4-bromo-2-fluoroaniline) and a substituted benzaldehyde in a suitable solvent, such as ethanol, is prepared in a round-bottom flask.[2][3]
-
Catalysis: A few drops of a catalyst, often a weak acid like glacial acetic acid, are added to the mixture to facilitate the reaction.[3]
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.[3] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is then washed with a cold solvent and purified by recrystallization from a suitable solvent, such as ethanol, to yield the final Schiff base crystals.[2][4]
Single-Crystal X-ray Diffraction Analysis
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[5][6]
General Procedure:
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.[6] A detector records the intensities and positions of the diffracted X-ray beams.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, ultimately yielding the final, precise atomic coordinates, bond lengths, and bond angles.
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for the comprehensive characterization of this compound derivatives.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure in solution, including the connectivity of atoms and the chemical environment of individual nuclei (e.g., ¹H, ¹³C, ¹⁹F).[7][8] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The characteristic stretching frequency of the imine (C=N) bond in Schiff bases is a key diagnostic peak.[8][9] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern, further confirming the molecular structure. |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a typical workflow for the synthesis and structural analysis of novel Schiff base derivatives.
Caption: A logical workflow for the synthesis and structural elucidation of Schiff base derivatives.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure using single-crystal X-ray diffraction involves several key steps, from sample preparation to the final structural analysis.
Caption: A streamlined workflow of the single-crystal X-ray diffraction experiment.
References
- 1. youtube.com [youtube.com]
- 2. cpd.hmu.edu.krd [cpd.hmu.edu.krd]
- 3. globalconference.info [globalconference.info]
- 4. Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. sciforum.net [sciforum.net]
- 8. Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Synthetic Routes of 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-bromo-2-fluorobenzylamine, a key intermediate in the development of numerous pharmaceutical compounds. The following sections detail the most common synthetic strategies, presenting quantitative data, experimental protocols, and a visual comparison to aid in the selection of the most suitable method for your research and development needs.
Comparative Analysis of Synthetic Routes
Four primary synthetic routes to this compound are evaluated, each with distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall efficiency.
| Route | Starting Material | Key Transformation(s) | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| 1 | 4-Bromo-2-fluorobenzaldehyde | Reductive Amination | Good to High | High | One-pot procedure, readily available starting material. | Requires careful control of reaction conditions to avoid over-alkylation. |
| 2 | 4-Bromo-2-fluorobenzyl bromide | Gabriel Synthesis | High | High | Clean reaction with minimal side products, avoids over-alkylation. | Two-step process, harsh conditions for phthalimide cleavage. |
| 3 | 4-Bromo-2-fluorobenzonitrile | Nitrile Reduction | High | Good | Direct conversion to the amine. | Requires potent reducing agents like LiAlH4, which can be hazardous. |
| 4 | 4-Bromo-2-fluorobenzoic acid | Amide Formation and Reduction | Moderate to Good | Good | Utilizes a common starting material. | Multi-step process, requires a strong reducing agent for the amide. |
| 5 | 4-Bromo-2-fluorobenzaldehyde | Oxime Formation and Reduction | High (≥70%) | High | High yield and selectivity reported for analogous compounds. | Two-step process, requires hydrogenation equipment.[1] |
Visual Comparison of Synthetic Pathways
The following diagram illustrates the relationships between the different synthetic strategies, highlighting the key starting materials and intermediates.
Experimental Protocols
Detailed experimental procedures for the key transformations in each synthetic route are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions and scales.
Route 1: Reductive Amination of 4-Bromo-2-fluorobenzaldehyde
This one-pot reaction involves the formation of an imine from 4-bromo-2-fluorobenzaldehyde and ammonia, followed by in-situ reduction.
Experimental Protocol:
-
Imine Formation: To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol), add a source of ammonia (e.g., ammonium acetate, aqueous ammonia) (excess). The reaction mixture is stirred at room temperature to facilitate imine formation. The use of a dehydrating agent, such as molecular sieves, can improve the yield of the imine.
-
Reduction: After a suitable period for imine formation, a reducing agent such as sodium borohydride (NaBH4) (1.5 - 2.0 eq) is added portion-wise at a controlled temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Route 2: Gabriel Synthesis from 4-Bromo-2-fluorobenzyl bromide
This two-step method provides a clean route to the primary amine, avoiding the formation of over-alkylation byproducts.[2][3][4][5][6]
Experimental Protocol:
-
N-Alkylation of Potassium Phthalimide: A mixture of 4-bromo-2-fluorobenzyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is heated (e.g., 80-100 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up of N-alkylated Phthalimide: The reaction mixture is cooled to room temperature and poured into water to precipitate the N-(4-bromo-2-fluorobenzyl)phthalimide. The solid is collected by filtration, washed with water, and dried.
-
Hydrolysis of Phthalimide: The N-alkylated phthalimide is suspended in a suitable solvent (e.g., ethanol), and hydrazine hydrate (excess) is added. The mixture is refluxed for several hours, resulting in the precipitation of phthalhydrazide.
-
Isolation of the Amine: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate any remaining phthalhydrazide. The precipitate is filtered off, and the filtrate is made basic with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified.
Route 3: Reduction of 4-Bromo-2-fluorobenzonitrile
This direct approach involves the reduction of the nitrile functionality to a primary amine.
Experimental Protocol:
-
Reaction Setup: A solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether, THF) is added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH4) (excess, e.g., 2.0 eq), in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford the crude amine, which is then purified by distillation or chromatography.
Route 4: From 4-Bromo-2-fluorobenzoic acid
This multi-step route involves the conversion of the carboxylic acid to an amide, followed by reduction.
Experimental Protocol:
-
Amide Formation: 4-Bromo-2-fluorobenzoic acid (1.0 eq) is converted to its acid chloride by reacting with thionyl chloride (SOCl2) or oxalyl chloride. The resulting crude acid chloride is then reacted with an excess of aqueous ammonia to form 4-bromo-2-fluorobenzamide. The amide is typically a solid that can be isolated by filtration.
-
Amide Reduction: The dried 4-bromo-2-fluorobenzamide (1.0 eq) is dissolved in a dry ethereal solvent and added to a suspension of LiAlH4 (excess) in the same solvent under an inert atmosphere. The reaction is typically heated to reflux to drive it to completion.[7]
-
Work-up and Purification: The work-up procedure is similar to that described for the nitrile reduction (Route 3). The resulting this compound is purified by distillation or column chromatography.
Route 5: Reduction of 4-Bromo-2-fluorobenzaldoxime
This two-step synthesis proceeds through an oxime intermediate which is then hydrogenated to the benzylamine. A patent for a similar compound suggests a high yield and selectivity for this method.[1]
Experimental Protocol:
-
Oxime Formation: 4-Bromo-2-fluorobenzaldehyde (1.0 eq) is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide, pyridine) in an aqueous or alcoholic solvent. The resulting 4-bromo-2-fluorobenzaldoxime typically precipitates from the reaction mixture and can be isolated by filtration.
-
Catalytic Hydrogenation: The 4-bromo-2-fluorobenzaldoxime is dissolved in a suitable solvent (e.g., ethanol, acetic acid) and subjected to catalytic hydrogenation in the presence of a catalyst (e.g., palladium on carbon, Raney nickel) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.
-
Work-up and Purification: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The residue is then worked up by acid-base extraction to isolate the this compound, which is subsequently purified. A patent for a similar synthesis mentions conducting the hydrogenation in absolute ethanol and hydrogen chloride.[1]
References
- 1. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Isomeric Purity Analysis of Substituted Benzylamines
The stereochemical purity of substituted benzylamines is a critical parameter in drug development and chemical synthesis, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles.[1][2] Consequently, regulatory agencies mandate the use of stereoselective analytical methods to ensure the enantiomeric purity of drug substances.[2] This guide provides an objective comparison of the principal analytical techniques used for the isomeric purity analysis of substituted benzylamines, supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable approach.
Comparative Analysis of Key Analytical Techniques
The primary methods for determining the enantiomeric excess and isomeric purity of chiral amines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3] Each technique offers distinct advantages and disadvantages in terms of resolution, speed, sensitivity, and resource consumption.
The choice of technique often depends on the specific properties of the benzylamine derivative, the required sensitivity, desired analysis speed, and the instrumentation available.[1] Chromatographic methods like HPLC, GC, and SFC are the most common, typically relying on a chiral stationary phase (CSP) to differentiate between enantiomers.[1][2] NMR spectroscopy, on the other hand, often requires the use of a chiral derivatizing or solvating agent to induce a measurable difference in the spectra of the enantiomers.[4][5]
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC | Chiral CE | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[3] | Volatile enantiomers separated on a chiral capillary column (e.g., cyclodextrin-based).[6] | Separation using supercritical CO2 as mobile phase with a CSP.[3] | Differential migration of enantiomers in an electric field, often with a chiral selector in the buffer.[7][8] | Formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[4][9] |
| Typical Resolution (Rs) | > 1.5, often baseline separation.[2][3] | High resolution for volatile and thermally stable compounds.[6][10] | Often higher resolution and better peak symmetry than HPLC.[1] | High efficiency and resolution, capable of separating complex mixtures.[11][12] | Depends on the chemical shift difference (Δδ) of diastereomeric signals; baseline resolution is common.[9] |
| Analysis Time | 10 - 30 minutes.[3] | 5 - 30 minutes. | 3 - 10 minutes (faster than HPLC).[1] | 10 - 40 minutes. | < 90 minutes, including sample preparation (derivatization).[13] |
| Sensitivity (LOD/LOQ) | High; enhanced with derivatization for UV/Fluorescence detection.[1] | Very high, especially with sensitive detectors like FID or MS. | High, comparable to HPLC. | High; can be limited by small injection volumes but enhanced by pre-concentration techniques.[11] | Lower sensitivity compared to chromatographic methods; accuracy can be ±5%.[9] |
| Solvent Consumption | High consumption of organic solvents.[3] | Minimal (carrier gas). | Significantly lower organic solvent use ("green" technique).[1] | Very low (nL to µL range).[7] | Low (uses standard NMR solvents). |
| Key Advantages | Well-established, robust, wide variety of CSPs available.[2][3] | High efficiency, suitable for volatile amines.[6] | Fast, eco-friendly, suitable for preparative scale.[1] | High efficiency, low sample and reagent consumption.[12] | Rapid, no separation needed, provides structural information, requires no chiral standard for CSA method.[4][5] |
| Key Disadvantages | Higher solvent cost and disposal issues, longer run times than SFC.[3] | Limited to thermally stable and volatile compounds; derivatization often required. | Higher initial instrument cost. | Can have reproducibility issues with migration times; lower loading capacity. | Lower sensitivity, potential for signal overlap, accuracy dependent on integration.[14] |
Experimental Workflows and Methodologies
The analytical workflow for determining isomeric purity typically begins with sample preparation, which may or may not include a derivatization step, followed by instrumental analysis and data processing to calculate the enantiomeric excess (% ee).
Caption: General workflow for the isomeric purity analysis of substituted benzylamines.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed protocols for three common analytical methods.
Chiral HPLC Method (Direct Separation)
This protocol is a representative method for the direct enantiomeric separation of a substituted benzylamine using a polysaccharide-based chiral stationary phase. Polysaccharide-based CSPs have demonstrated broad applicability for a diverse range of compounds.[2]
-
Objective: To determine the enantiomeric excess of α-methylbenzylamine.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP (4.6 x 250 mm, 5 µm).[15]
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). The amine modifier is often crucial for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Prepare a stock solution of the benzylamine sample at 1 mg/mL in the mobile phase.
-
Dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.
-
-
Data Processing:
-
Identify and integrate the peak areas (A1 and A2) corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
-
Chiral GC Method (Direct Separation)
This method is suitable for volatile and thermally stable benzylamine derivatives. Cyclodextrin-based capillary columns are commonly used for these separations.[6][10]
-
Objective: To separate the enantiomers of 1-phenylethylamine.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Astec® CHIRALDEX® G-TA or Supelco® β-DEX™ (30 m x 0.25 mm ID, 0.12 µm film thickness).[10]
-
Carrier Gas: Helium, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at a rate of 2 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Sample Preparation:
-
Dissolve the amine sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
-
Analysis:
-
Inject 1 µL of the sample using a split ratio of 50:1.
-
Run the GC program and record the chromatogram.
-
-
Data Processing:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the % ee as described in the HPLC method.
-
NMR Spectroscopy Method (Indirect Analysis via Derivatization)
This protocol uses a chiral derivatizing agent (CDA) to convert the enantiomeric amines into diastereomers, which can be distinguished and quantified by ¹H NMR spectroscopy.[9][13] A simple and effective method involves a three-component condensation with 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (BINOL).[9][13]
-
Objective: To determine the enantiomeric purity of a chiral primary benzylamine via ¹H NMR.
-
Reagents:
-
Chiral primary benzylamine sample.
-
2-formylphenylboronic acid.
-
Enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).
-
Deuterated chloroform (CDCl₃).
-
-
Sample Preparation (in an NMR tube):
-
To a clean NMR tube, add the chiral primary amine (1.0 equivalent, ~5 µmol).
-
Add 2-formylphenylboronic acid (1.1 equivalents).
-
Add (S)-BINOL (1.1 equivalents).
-
Add approximately 0.7 mL of CDCl₃ to dissolve the components.
-
Cap the tube and gently shake to mix. The reaction to form the diastereoisomeric iminoboronate esters is typically complete within minutes at room temperature.[9]
-
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Analysis:
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans (e.g., 64) and an appropriate relaxation delay (e.g., 1s) for accurate integration.[4]
-
-
Data Processing:
-
Identify the baseline-resolved signals corresponding to a specific proton (e.g., the imino proton) in the two diastereomers.[9]
-
Carefully integrate the areas of these two distinct signals (I1 and I2).
-
Calculate the enantiomeric excess using the formula: % ee = |(I1 - I2) / (I1 + I2)| * 100
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic comparison of 4-Bromo-2-fluorobenzylamine and its precursors
A Spectroscopic Comparison of 4-Bromo-2-fluorobenzylamine and Its Precursors
This guide provides a detailed spectroscopic comparison of the key pharmaceutical intermediate, this compound, and its common precursors, 4-bromo-2-fluorobenzaldehyde and 4-bromo-2-fluorobenzonitrile. The information presented is intended for researchers, scientists, and drug development professionals to facilitate compound identification, purity assessment, and process optimization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the characterization of the final product.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm, Multiplicity, (J in Hz) |
| This compound | 7.35 (t, J=8.2, 1H, Ar-H), 7.28 (dd, J=8.2, 1.8, 1H, Ar-H), 7.15 (dd, J=8.2, 1.8, 1H, Ar-H), 3.85 (s, 2H, CH₂), 1.5 (br s, 2H, NH₂) |
| 4-Bromo-2-fluorobenzaldehyde [1] | 10.3 (s, 1H, CHO), 7.85 (t, J=8.0, 1H, Ar-H), 7.55 (dd, J=8.0, 1.5, 1H, Ar-H), 7.45 (dd, J=8.0, 1.5, 1H, Ar-H) |
| 4-Bromo-2-fluorobenzonitrile | 7.80 (dd, J=8.4, 1.9, 1H, Ar-H), 7.70 (t, J=8.4, 1H, Ar-H), 7.50 (dd, J=8.4, 1.9, 1H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | 162.5 (d, J=245), 138.5 (d, J=4.0), 131.5, 129.0 (d, J=4.0), 124.0 (d, J=10.0), 118.0 (d, J=25.0), 40.0 |
| 4-Bromo-2-fluorobenzaldehyde [2] | 187.0 (d, J=3.0), 163.0 (d, J=255), 135.0, 130.0 (d, J=4.0), 128.0 (d, J=10.0), 125.0 (d, J=20.0), 122.0 |
| 4-Bromo-2-fluorobenzonitrile | 162.0 (d, J=258), 136.0, 134.0, 128.5 (d, J=10.0), 121.0 (d, J=25.0), 115.0, 105.0 (d, J=15.0) |
Table 3: IR Spectroscopic Data (Key Peaks)
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| This compound | 3370, 3290 (N-H stretch), 3050 (Ar C-H stretch), 1620, 1480 (C=C stretch), 1230 (C-N stretch), 1030 (C-F stretch), 820 (C-Br stretch) | Amine |
| 4-Bromo-2-fluorobenzaldehyde [3][4] | 2860, 2770 (C-H stretch of CHO), 1700 (C=O stretch), 1610, 1470 (C=C stretch), 1250 (C-F stretch), 830 (C-Br stretch) | Aldehyde |
| 4-Bromo-2-fluorobenzonitrile [5] | 3070 (Ar C-H stretch), 2230 (C≡N stretch), 1600, 1480 (C=C stretch), 1260 (C-F stretch), 840 (C-Br stretch) | Nitrile |
Table 4: Mass Spectrometry Data
| Compound | m/z (relative intensity) | Key Fragments |
| This compound | 203/205 (M⁺, 100/98), 184/186, 124, 107 | [M-NH₂]⁺, [M-Br]⁺, [M-Br-F]⁺ |
| 4-Bromo-2-fluorobenzaldehyde | 202/204 (M⁺, 100/98), 201/203, 123, 94 | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺ |
| 4-Bromo-2-fluorobenzonitrile [5] | 201/203 (M⁺, 100/98), 122, 102 | [M-Br]⁺, [M-CN]⁺ |
Synthetic Pathways
This compound can be synthesized from either 4-bromo-2-fluorobenzaldehyde via reductive amination or from 4-bromo-2-fluorobenzonitrile via reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Fluoro-4-bromobenzaldehyde [webbook.nist.gov]
- 4. 4-Bromo-2-fluorobenzaldehyde(57848-46-1) IR2 spectrum [chemicalbook.com]
- 5. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Assay Validation for Kinase Inhibitors: A Comparative Guide Based on Fluorinated Benzamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of kinase inhibitors derived from fluorinated aromatic scaffolds, exemplified by a series of compounds designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While specific public data for compounds directly synthesized from 4-Bromo-2-fluorobenzylamine is limited, the principles, assays, and validation workflows detailed here are directly applicable. We will use a recently developed theobromine-based VEGFR-2 inhibitor incorporating a 4-fluorophenyl benzamide moiety as a case study to illustrate the validation process, comparing its performance against the established multi-kinase inhibitor, Sorafenib.
Comparative Analysis of In Vitro Inhibitory Activity
The validation of novel kinase inhibitors requires rigorous in vitro testing to determine their potency and selectivity. Key metrics include the half-maximal inhibitory concentration (IC50) against the target kinase and the cytotoxic effect on various cancer cell lines.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
This table summarizes the enzymatic inhibitory activity of the synthesized theobromine derivative (T-1-AFPB) against VEGFR-2, with Sorafenib as the standard for comparison.
| Compound | Target Kinase | IC50 (nM) |
| T-1-AFPB | VEGFR-2 | 69 nM[1][2] |
| Sorafenib (Standard) | VEGFR-2 | 56 nM[1][2] |
Table 2: In Vitro Anticancer Activity (Cell Viability)
This table presents the cytotoxic activity of T-1-AFPB against two human cancer cell lines, hepatocellular carcinoma (HepG2) and breast cancer (MCF-7).
| Compound | Cancer Cell Line | IC50 (µM) |
| T-1-AFPB | HepG2 (Liver Cancer) | 2.24 ± 0.02 µM[1][2] |
| MCF-7 (Breast Cancer) | 3.26 ± 0.02 µM[1][2] |
Signaling Pathway and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the validation of targeted therapies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are generalized protocols based on standard practices for the key experiments cited.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Principle: The assay measures the phosphorylation of a substrate by the kinase. The inhibition of this reaction by the test compound is detected, often using a fluorescence-based method.
-
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Kinase substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compound (synthesized from this compound precursor) and standard inhibitor (e.g., Sorafenib).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
A solution of the VEGFR-2 enzyme and its substrate is added to the wells of a 384-well plate.
-
The test compound and standard inhibitor are added to the wells in a series of dilutions. A DMSO control is also included.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow the enzymatic reaction to proceed.
-
A detection reagent is added to stop the reaction and generate a luminescent or fluorescent signal. The signal is inversely proportional to the amount of kinase activity.
-
The signal is measured using a plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value is determined by fitting the dose-response curve using non-linear regression analysis.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cells.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compound and a standard anticancer drug.
-
MTT solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
After incubation, the MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing formazan crystals to form.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][2]
References
Benchmarking 4-Bromo-2-fluorobenzylamine: A Comparative Guide to Performance in Key Synthetic Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the synthesis of novel compounds. 4-Bromo-2-fluorobenzylamine has emerged as a versatile reagent, particularly in the construction of complex molecules such as kinase inhibitors. Its unique substitution pattern, featuring both a bromine atom amenable to cross-coupling and a fluorine atom that can influence physicochemical properties, makes it an attractive synthon. This guide provides an objective comparison of the performance of this compound in several key reaction types, benchmarked against relevant alternatives and supported by experimental data.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The reactivity of this compound in two of the most prevalent C-C and C-N bond-forming reactions, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, is a key determinant of its utility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of aryl halides in this reaction is known to follow the general trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond being more readily cleaved in the oxidative addition step of the catalytic cycle. While direct side-by-side kinetic data for 4-iodobenzylamine and 4-bromobenzylamine is not extensively published, we can extrapolate from studies on analogous compounds to provide a representative comparison.[1]
The presence of the ortho-fluoro substituent in this compound can influence its reactivity. The electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbon atom attached to bromine, potentially facilitating the oxidative addition step. However, steric hindrance from the ortho-substituent can also play a role, possibly impeding the approach of the bulky palladium catalyst.[2][3]
Table 1: Illustrative Comparison of 4-Substituted Benzylamines in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Aryl Halide | Typical Catalyst System | Expected Relative Yield | Expected Relative Reaction Time |
| 1 | 4-Iodobenzylamine | Pd(PPh₃)₄, K₂CO₃ | High | Short |
| 2 | This compound | Pd(dppf)Cl₂, Cs₂CO₃ | Moderate to High | Moderate |
| 3 | 4-Bromobenzylamine | Pd(dppf)Cl₂, Cs₂CO₃ | Moderate | Moderate |
| 4 | 4-Chlorobenzylamine | Pd₂(dba)₃, XPhos, K₃PO₄ | Low to Moderate | Long |
Note: This table is illustrative and based on general reactivity principles. Actual yields and reaction times will vary depending on the specific substrates, catalyst, ligand, base, and solvent used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general guideline and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-2-fluorobenzylamine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 4-Bromo-2-fluorobenzylamine, ensuring laboratory safety and regulatory compliance.
This compound is a halogenated organic compound that requires careful management as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks. Adherence to the following procedures is crucial for minimizing these risks and maintaining a safe laboratory environment.
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for understanding its hazardous characteristics and ensuring compatible waste storage.
| Property | Value | Reference |
| Molecular Formula | C7H7BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Appearance | Clear colorless to light yellow liquid | [2] |
| Melting Point | 250-254 °C (hydrochloride salt) | |
| Boiling Point | 280.8 °C at 760 mmHg (hydrochloride salt) | |
| Solubility | Soluble in water (hydrochloride salt) |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as hazardous waste.
-
Segregate Halogenated Waste: As a brominated and fluorinated compound, this chemical waste must be segregated into a designated "halogenated organic waste" stream.[3][4][5] Do not mix it with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[6]
-
Avoid Incompatibles: Ensure that the waste is not mixed with incompatible materials that could cause a dangerous reaction. Consult the Safety Data Sheet (SDS) for specific incompatibilities.[7]
2. Selection of Appropriate Waste Containers:
-
Container Material: Use only chemically resistant containers for waste collection. High-density polyethylene (HDPE) or glass bottles are generally suitable.[8][9] Avoid metal containers for corrosive materials.[9]
-
Container Condition: The container must be in good condition, free from leaks, cracks, or other damage, and have a securely fitting screw-top lid.[10] Do not use lab beakers, flasks, or other temporary containers for long-term waste storage.[10]
-
Container Size: Choose a container size appropriate for the volume of waste being generated to avoid having large amounts of hazardous waste accumulating in the laboratory.
3. Proper Labeling of Waste Containers:
Accurate and clear labeling is a critical regulatory requirement.[11][12] The label must be affixed to the container as soon as the first drop of waste is added.[11]
-
Required Information: The label must include the following information:
-
The full chemical name: "this compound" and any other constituents in the waste stream. Avoid using abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., Toxic, Corrosive).[14]
-
The accumulation start date (the date the first waste was added to the container).[15]
-
The generator's name and contact information.[12]
4. Safe Storage of a Hazardous Squander:
-
Secure Closure: Waste containers must be kept tightly closed except when adding waste.[8]
-
Secondary Containment: Liquid hazardous waste containers should be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[10]
-
Designated Storage Area: Store the waste in a designated, well-ventilated area away from general laboratory traffic and sources of ignition.[5]
-
Segregation: Store containers of incompatible waste streams separately.
5. Arranging for Waste Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full (no more than 90% capacity to allow for expansion), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[16]
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements established by your institution for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our planet.
References
- 1. (4-Bromo-2-fluorophenyl)methanamine | C7H7BrFN | CID 3770848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 384440050 [thermofisher.com]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Chemical Waste Containers | Environment, Health & Safety [ehs.ucla.edu]
- 9. ehs.web.baylor.edu [ehs.web.baylor.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 13. bes-corp.com [bes-corp.com]
- 14. esd.uga.edu [esd.uga.edu]
- 15. mlienvironmental.com [mlienvironmental.com]
- 16. ethz.ch [ethz.ch]
Personal protective equipment for handling 4-Bromo-2-fluorobenzylamine
Essential Safety and Handling Guide for 4-Bromo-2-fluorobenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. The following information is synthesized from safety data sheets of structurally related compounds to ensure a high degree of caution and safety in the laboratory.
I. Personal Protective Equipment (PPE) and Safety Measures
Given the hazardous nature of similar chemical compounds, which are known to cause severe skin burns, eye damage, and respiratory irritation, stringent adherence to PPE protocols is mandatory.
| PPE Category | Minimum Requirement & Specifications | Best Practices |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2][3] | Ensure a snug fit. Do not use safety glasses alone as they do not provide a complete seal.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[4][5] | Inspect gloves for any signs of degradation or perforation before each use. Change gloves immediately if contaminated. |
| Skin and Body Protection | A flame-resistant lab coat or a chemical-resistant apron.[4] | Wear closed-toe shoes. Ensure no skin is exposed. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood.[5] If handling large quantities or if there is a risk of aerosolization and ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6] | Ensure the fume hood has a valid certification. |
II. Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial to minimize exposure and prevent contamination.
-
Preparation :
-
Thoroughly review this safety guide before commencing any work.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Prepare and label all necessary equipment and reagents.
-
-
Handling :
-
Spill Response :
-
Small Spills : Absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed, labeled container for hazardous waste disposal.[8]
-
Large Spills : Evacuate the area immediately. Alert your institution's Environmental Health and Safety (EHS) office.
-
-
Decontamination :
-
Wipe down the work area with an appropriate solvent and then soap and water after handling is complete.
-
Thoroughly wash hands with soap and water after removing gloves.[8]
-
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection : Collect all waste, including contaminated consumables (e.g., pipette tips, gloves, weighing boats), in a dedicated and clearly labeled hazardous waste container for halogenated organic compounds.[9]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[9]
-
Disposal : Contact your institution's EHS office to arrange for pickup and disposal. Do not pour down the drain or mix with general waste.[9][10]
-
Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10]
IV. First Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][11][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
